Mefloquine Hydrochloride (d10 Major)
Description
Historical Context of Research and Development
The development of mefloquine (B1676156) hydrochloride was a significant undertaking in the history of medicinal chemistry, primarily driven by the need for new antimalarial agents. Research efforts were notably spearheaded by the Walter Reed Army Institute of Research (WRAIR) in the United States, particularly in the 1970s, following the Vietnam War. nih.govdrugtargetreview.com This initiative was a response to the growing resistance of the Plasmodium falciparum parasite to existing drugs like chloroquine (B1663885). drugtargetreview.com Mefloquine was the result of a large-scale screening program that evaluated hundreds of thousands of compounds for their antimalarial activity. nih.gov
The journey from laboratory synthesis to its establishment as a research compound involved collaborations between military research institutions, academic centers, and pharmaceutical companies. asm.org The initial synthesis of mefloquine, a 4-quinolinemethanol derivative, was reported in the early 1970s. nih.gov Subsequent research focused on its efficacy and mechanism of action, leading to its approval for medical use in the 1980s. nih.govnih.gov This historical backdrop established mefloquine as a critical tool in the study of malarial parasites and the development of antimalarial therapies.
Scope and Significance of Mefloquine Hydrochloride in Contemporary Chemical and Biomedical Research
Beyond its foundational role in malaria research, mefloquine hydrochloride has emerged as a valuable tool in various other domains of contemporary chemical and biomedical investigation. Its significance has expanded due to its diverse biological activities, making it a subject of interest in neuroscience, virology, and parasitology.
One of the most notable non-malarial research applications of mefloquine is in the field of neuroscience . Studies have revealed that mefloquine acts as a potent blocker of specific gap junction channels, particularly those formed by connexin 36 (Cx36) and connexin 50 (Cx50). rndsystems.comnih.goveurekalert.orgnih.gov Gap junctions are crucial for direct intercellular communication in the brain and other tissues. plos.orgethz.ch By selectively inhibiting these channels, mefloquine provides researchers with a chemical tool to investigate the physiological roles of these specific connexins in processes such as neuronal synchronization, vision, and motor learning. nih.goveurekalert.orgfrontiersin.org This has opened avenues for studying the underlying mechanisms of neurological conditions like epilepsy, where gap junction communication is thought to be dysregulated. eurekalert.org
In the realm of parasitology , research has extended to mefloquine's activity against other parasites besides Plasmodium. Significant findings have demonstrated its potent antischistosomal properties . nih.govasm.orgasm.orgnih.gov Studies have shown that mefloquine can effectively reduce the burden of Schistosoma mansoni and Schistosoma haematobium worms in animal models, including against juvenile stages of the parasite. nih.govasm.org This has prompted further investigation into mefloquine and related arylmethanol compounds as potential leads for new antischistosomal drugs. asm.orgasm.orgnih.gov
More recently, with the emergence of new viral threats, mefloquine has been investigated for its antiviral potential . Research has indicated that mefloquine exhibits inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. drugtargetreview.comnih.govrndsystems.comnews-medical.netnih.gov Studies suggest that it may interfere with the viral entry process. nih.govnews-medical.net This line of inquiry highlights the potential for repurposing existing compounds to address new infectious diseases.
The following table summarizes the key research applications of Mefloquine Hydrochloride:
| Area of Research | Specific Application of Mefloquine Hydrochloride | Key Research Findings |
|---|---|---|
| Neuroscience | Blocker of gap junction channels (Cx36 and Cx50) | Enables the study of the role of specific connexins in neuronal communication, vision, and motor learning. rndsystems.comnih.goveurekalert.orgnih.govfrontiersin.org |
| Parasitology | Antischistosomal agent | Demonstrates high efficacy in reducing worm burden of Schistosoma species in preclinical models. nih.govasm.orgasm.orgnih.gov |
| Virology | Potential antiviral agent against SARS-CoV-2 | Inhibits viral entry into host cells in in-vitro studies. drugtargetreview.comnih.govrndsystems.comnews-medical.netnih.gov |
Definition and Research Relevance of "Mefloquine Hydrochloride (d10 Major)"
"Mefloquine Hydrochloride (d10 Major)" is an isotopically labeled form of mefloquine hydrochloride. cymitquimica.comlgcstandards.comusbio.netscbt.com In this version of the molecule, ten specific hydrogen atoms (¹H) have been replaced with their heavier isotope, deuterium (B1214612) (²H or D). cymitquimica.comlgcstandards.com The designation "d10" indicates the presence of ten deuterium atoms, and "Major" signifies that this is the principal isotopologue in the manufactured product. This deuterated compound is a critical tool in modern analytical and research methodologies.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Mefloquine Hydrochloride | C₁₇H₁₆F₆N₂O·HCl | 414.77 | 51773-92-3 |
| Mefloquine Hydrochloride (d10 Major) | C₁₇H₇D₁₀ClF₆N₂O | 424.83 | 1217653-15-0 |
Deuterated compounds, such as Mefloquine Hydrochloride (d10 Major), are indispensable in various research methodologies, primarily due to the mass difference between hydrogen and deuterium. This isotopic substitution, while generally not altering the fundamental chemical properties of the molecule, provides a distinct analytical signature.
One of the most prominent applications of deuterated compounds is in mass spectrometry (MS) , particularly in pharmacokinetic studies. nih.govscilit.comnih.gov In these studies, researchers aim to accurately quantify the concentration of a drug and its metabolites in biological samples over time. Deuterated analogues of the drug, like Mefloquine-d10, are used as internal standards . nih.govresearchgate.net Because the deuterated standard is chemically identical to the non-deuterated analyte, it behaves similarly during sample preparation, extraction, and ionization in the mass spectrometer. However, due to its higher mass, its signal is clearly distinguishable from that of the analyte. By adding a known amount of the deuterated internal standard to a sample, any variations in the analytical process that might affect the analyte's signal will also affect the standard's signal proportionally. This allows for highly accurate and precise quantification of the drug of interest.
Another significant application of deuterated compounds is in Nuclear Magnetic Resonance (NMR) spectroscopy . wikipedia.orgsigmaaldrich.comnih.gov In ¹H NMR, the signals from the protons in a standard solvent can overwhelm the signals from the analyte. By using a deuterated solvent, the large solvent peak is eliminated from the spectrum, allowing for clear observation of the analyte's proton signals. simsonpharma.com While Mefloquine-d10 is primarily used as an internal standard in MS, the principles of deuteration are central to NMR-based structural elucidation and analysis. Deuterium NMR (²H NMR) itself can be used to confirm the position and extent of deuteration in a molecule. wikipedia.orgsigmaaldrich.com
The "d10" in Mefloquine Hydrochloride (d10 Major) refers to the specific replacement of ten hydrogen atoms on the piperidine (B6355638) ring and the adjacent methanolic carbon with deuterium. cymitquimica.comlgcstandards.com This specific labeling pattern is highly advantageous for its use as an internal standard in mass spectrometry-based bioanalysis.
The key advantages of this specific d10 labeling include:
Significant Mass Shift: The incorporation of ten deuterium atoms results in a mass increase of ten atomic mass units compared to the unlabeled mefloquine. This large mass difference ensures that the mass spectral peaks of the analyte and the internal standard are well-separated, minimizing the risk of isotopic crosstalk or interference.
Chemical Stability: The deuterium atoms are placed on carbon atoms, forming stable C-D bonds that are not easily exchanged with hydrogen atoms from the surrounding environment during sample handling and analysis. This ensures the isotopic purity of the internal standard is maintained.
Retention Time Consistency: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes very closely with the non-deuterated analyte. This is because the substitution of hydrogen with deuterium has a minimal effect on the compound's polarity and its interaction with the chromatographic column. This co-elution is crucial for compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source.
Properties
Molecular Formula |
C₁₇H₇D₁₀ClF₆N₂O |
|---|---|
Molecular Weight |
424.83 |
Synonyms |
(αS)-rel-α-(2R)-2-(Piperidinyl-d9)-2,8-bis(trifluoromethyl)-4-quinolinemethanol; _x000B_(+/-)-Mefloquine-d10 Hydrochloride; Loriam-d10; Mefloquin-d10 Hydrochloride; Mefloquine-d10 Hydrochloride; NSC 157387-d10; Ro 21-5998/001-d10; WR 142490-d10; _x000B_ |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations
Synthetic Pathways and Methodological Advancements
The synthesis of mefloquine (B1676156) has evolved significantly since its inception, moving from classical approaches to more sophisticated and stereoselective strategies.
The initial synthesis of mefloquine, in its racemic erythro configuration, was first reported by Lutz in 1971. nih.govmdpi.com This pioneering work laid the foundation for future developments in the production of this compound. Subsequent early synthetic efforts explored various chemical reactions to construct the core structure. These included methods such as the Wittig rearrangement, oxidative decyanation, and reactions involving sulfoxides with Grignard reagents. nih.govmdpi.comcore.ac.uk A key early approach involved a fluoride (B91410) ion-catalyzed Wittig- nih.govnih.gov-rearrangement. core.ac.uk These initial syntheses were crucial in making racemic mefloquine available but did not provide control over the stereochemistry of the final product.
Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for the synthesis of mefloquine and its analogs. These strategies often focus on improving yield, reducing the number of steps, and employing greener reaction conditions. For instance, novel organic salts of mefloquine have been synthesized through ion metathesis reactions between mefloquine hydrochloride and various organic acid sodium salts in high yields. mdpi.com Additionally, hybrid molecules incorporating the mefloquine scaffold have been prepared using methods like 1,1'-carbonyldiimidazole (B1668759) (CDI)-mediated synthesis to link it with other biologically active moieties, such as the β-carboline alkaloid harmine. nih.gov These contemporary approaches highlight the adaptability of the mefloquine scaffold to chemical modification.
The development of asymmetric synthesis for mefloquine has been a major focus, driven by the differing biological activities of its enantiomers. nih.gov A multitude of methodologies have been successfully employed to achieve enantioselective synthesis.
Key asymmetric strategies include:
Asymmetric Hydrogenation : The first enantioselective synthesis of (–)-erythro-mefloquine was achieved via asymmetric rhodium-catalyzed hydrogenation. nih.govmdpi.com
Sharpless Asymmetric Dihydroxylation and Epoxidation : The Sharpless asymmetric dihydroxylation has been used as the key transformation in the synthesis of both (+)-anti- and (–)-syn-mefloquine hydrochloride from a common intermediate. acs.orgnih.gov This method allows for a concise synthetic sequence starting from commercially available materials. acs.orgnih.gov A formal asymmetric synthesis has also been presented using a Sharpless asymmetric epoxidation as a key step. acs.orgnih.gov
Asymmetric Darzens Reaction : A novel asymmetric Darzens reaction of a chiral α-chloro-N-amino cyclic carbamate (B1207046) hydrazone has been utilized for the asymmetric total synthesis of the (+)-enantiomer of mefloquine hydrochloride. nih.govacs.orgacs.org
Other Enantioselective Methods : A diverse range of other powerful reactions have been reported, including asymmetric aldol (B89426) reactions, the Beckmann rearrangement, Pd-catalyzed asymmetric borylative isomerization, and enantioselective transfer hydrogenation with ruthenium catalysts. nih.gov
| Asymmetric Method | Key Transformation/Catalyst | Target Stereoisomer(s) | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium-catalyzed | (–)-erythro-mefloquine | nih.govmdpi.com |
| Sharpless Asymmetric Dihydroxylation | Osmium catalyst with chiral ligand | (+)-anti- and (–)-syn-mefloquine | acs.orgnih.gov |
| Asymmetric Darzens Reaction | Chiral N-amino cyclic carbamate hydrazone | (+)-Mefloquine | nih.govacs.orgacs.org |
| Asymmetric Borylative Isomerization | Palladium-catalyzed | All four stereoisomers | nih.govnih.gov |
| Asymmetric Transfer Hydrogenation | Ruthenium catalysts | Enantioselective | nih.gov |
Stereochemical Aspects of Mefloquine Hydrochloride
The presence of two asymmetric carbon atoms in the mefloquine molecule results in significant stereochemical complexity. nih.govwho.int These chiral centers are located at the carbon atom of the methanol (B129727) bridge (C-11) and the carbon atom in the piperidine (B6355638) ring attached to it (C-12). nih.gov
Mefloquine has two chiral centers, which means a maximum of four stereoisomers are possible (2^n, where n=2). nih.govvaia.com These stereoisomers exist as two pairs of enantiomers, which are termed diastereomers of each other. The two diastereomeric pairs are known as the erythro and threo forms. who.int The commercially produced mefloquine is the racemic (±) erythro form. who.int The absolute configuration of (–)-mefloquine has been determined to be (11R, 12S), which is analogous to the stereochemistry of quinine (B1679958), while (+)-mefloquine is (11S, 12R), analogous to quinidine. nih.gov
| Isomer | Configuration | Analogous Cinchona Alkaloid | Reference |
|---|---|---|---|
| (+)-erythro-Mefloquine | (11S, 12R) | Quinidine | nih.gov |
| (–)-erythro-Mefloquine | (11R, 12S) | Quinine | nih.gov |
Given the stereoselective activity of mefloquine enantiomers, significant effort has been dedicated to both separating the racemic mixture and synthesizing specific enantiomers directly (enantioselective synthesis), as detailed in section 2.1.3.
Enantiomeric Separation (Resolution)
The separation of racemic erythro-mefloquine into its individual enantiomers has been achieved through several methods:
Diastereomeric Salt Formation : An early and effective method involved the formation of diastereomeric salts using a chiral resolving agent. Carroll and Blackwell first reported this in 1974 using 3-bromo-8-camphorsulfonic acid. nih.govmdpi.com Another successful resolving agent is O,O′-di-p-toluoyl-tartaric acid, which has been used to obtain both enantiomers in high yield (86%) and high enantiomeric excess (>99%). nih.govmdpi.com
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. Validated chiral HPLC methods have been developed for the enantiomeric separation of mefloquine. researchgate.netdergipark.org.trresearchgate.net These methods often utilize columns like Chiralpak IG-3 or cyclodextrin-based chiral columns. researchgate.netdergipark.org.tr Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a high-throughput technique for such separations. rsc.org
| Technique | Specific Method/Reagent | Outcome | Reference |
|---|---|---|---|
| Diastereomeric Salt Resolution | 3-bromo-8-camphorsulfonic acid | Separation of erythro-mefloquine enantiomers | nih.govmdpi.com |
| Diastereomeric Salt Resolution | O,O′-di-p-toluoyl-tartaric acid | High yield (86%) and enantiomeric excess (>99%) | nih.govmdpi.com |
| Chiral HPLC | Chiralpak IG-3 column | Validated analytical separation of (+) and (-) enantiomers | researchgate.netresearchgate.net |
| Chiral HPLC | Cyclodextrin chiral column (Quest-CM carboxymethyl-BCD) | Quantitative determination in pharmaceutical formulations | dergipark.org.tr |
Conformational Analysis Studies
X-ray crystallography studies have been instrumental in understanding the three-dimensional structure of mefloquine hydrochloride. Research has shown that the crystal of (–)-mefloquine hydrochloride contains four distinct conformations, arbitrarily labeled A, B, C, and D. nih.gov The primary difference among these conformations is a slight rotation of the piperidine ring. nih.govnih.govresearchgate.net
These observed conformations are not unique to this specific salt; they are essentially identical to the crystalline conformations found in racemic mefloquine hydrochloride, mefloquine methylsulfonate monohydrate, and the mefloquine free base. nih.govnih.gov This conformational flexibility, particularly the orientation of the amine and hydroxyl groups, is believed to be crucial for the molecule's interactions. nih.gov All hydroxyl and amine hydrogen atoms in the crystal structure participate in intermolecular hydrogen bonds with chloride ions. nih.govnih.gov
Polymorphism and Solid-State Characteristics for Research Application
Mefloquine hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple distinct crystalline forms, as well as pseudopolymorphic (solvated) forms. researchgate.netnih.gov These different solid-state forms can have varying physicochemical properties, which is a critical consideration in research and pharmaceutical development.
Characterization of Crystalline Forms
Detailed studies have identified and characterized at least eight different forms of mefloquine hydrochloride. researchgate.net These forms are distinguished using a variety of analytical techniques, including X-ray powder diffractometry, thermal analysis (such as Differential Scanning Calorimetry or DSC), infrared spectral analysis, and scanning electron microscopy. researchgate.net
The identified forms include four anhydrous crystalline forms (A, B′, E, and M), two solvate forms (B and I), and two hydrate (B1144303) forms (C and D). researchgate.net The solvates are formed with specific solvents; Form B is an acetone (B3395972) solvate, and Form I is an isopropanol (B130326) solvate. researchgate.net These solvates can be transformed into their corresponding anhydrous forms (B′ and M, respectively) upon heating. researchgate.net Form E, recrystallized from ethanol (B145695), is noteworthy because it appears to contain ethanol within channels in its crystal lattice. researchgate.net
| Form Designation | Type | Key Characteristics |
|---|---|---|
| A | Anhydrous | - |
| B' | Anhydrous | Formed from heating Form B. |
| E | Anhydrous | Recrystallized from ethanol; ethanol is contained in crystal channels. |
| M | Anhydrous | Formed from heating Form I. |
| B | Solvate | Acetone solvate. |
| I | Solvate | Isopropanol solvate. |
| C | Hydrate | Found in commercial tablets; stable under tested heat/humidity conditions. |
| D | Hydrate | Formed from Form E under heat/humidity. |
Impact of Polymorphism on Research Models
The existence of different polymorphic forms has direct consequences for research and formulation studies. The stability and interconversion of these forms can be influenced by environmental factors and the presence of other substances (excipients). For instance, an analysis of commercial mefloquine hydrochloride tablets revealed the presence of Form E and Form C. researchgate.net
When these tablets were subjected to storage at 60°C and 75% relative humidity, Form E was observed to transform into the hydrate Form D. researchgate.net In contrast, Form C remained unchanged under the same conditions, demonstrating its greater stability. researchgate.net Further investigation into the role of excipients showed that microcrystalline cellulose, a common filler, actively promotes the transformation of Form E into Form D. researchgate.net This finding underscores the importance of understanding and controlling the polymorphic form of a compound in research models and formulation development, as interactions with other components can alter the solid-state characteristics of the active substance.
Molecular and Cellular Mechanisms of Action
Antimalarial Mechanisms at the Molecular Level
The parasiticidal activity of Mefloquine (B1676156) is multifaceted, involving distinct and potent interactions with crucial cellular machinery and structures within Plasmodium falciparum.
Ribosomal Targeting and Protein Synthesis Inhibition in Plasmodium falciparum
A primary and well-elucidated mechanism of Mefloquine is its ability to halt the growth of the parasite by directly interfering with its protein synthesis machinery.
Recent research has definitively identified the Plasmodium falciparum 80S ribosome as a specific target of Mefloquine. nih.govnih.govpharmaceutical-journal.com The compound acts as a potent inhibitor of protein synthesis within the parasite. nih.govnih.gov Studies have shown that Mefloquine's inhibitory action is targeted at the cytosolic ribosome of the parasite. nih.gov This interaction is stereospecific, with the (+)-mefloquine enantiomer being the active form that binds to the ribosome. nih.gov This binding occurs at the GTPase-associated centre (GAC) of the ribosome, a critical site for the elongation step of protein synthesis. nih.gov The potent antimalarial activity of Mefloquine is demonstrated by its low half-maximal inhibitory concentration (EC50) for the killing of the 3D7 strain of P. falciparum. nih.gov Furthermore, experiments have confirmed that mutagenesis of the amino acid residues that form the Mefloquine binding pocket on the ribosome leads to increased resistance in the parasite, validating this interaction as a key killing mechanism. nih.govnih.gov
The precise binding site of Mefloquine on the P. falciparum 80S ribosome was revealed through the use of cryo-electron microscopy (cryo-EM). nih.govpharmaceutical-journal.com This advanced imaging technique allowed for the determination of a 3.2 Å resolution structure of the parasite's ribosome in complex with the (+)-mefloquine enantiomer. nih.govnih.gov The cryo-EM structure showed that Mefloquine binds within a pocket located in the GTPase-associated centre. nih.govnih.gov This level of structural detail has been instrumental in understanding the molecular basis of Mefloquine's inhibitory action and has opened avenues for the structure-guided design of new derivatives with potentially enhanced potency. nih.gov
Interaction with Parasite Membrane Systems
In addition to inhibiting protein synthesis, Mefloquine also exerts its antimalarial effects by interacting with and disrupting the parasite's membrane systems.
Mefloquine has been shown to bind with high affinity to the membrane lipids of erythrocytes, both normal and those infected with Plasmodium parasites. nih.govasm.org This interaction is not only with the total lipid content but also specifically with purified phospholipids (B1166683). nih.govasm.org The binding affinity of Mefloquine to these phospholipids is significant, with a dissociation constant (Kd) of approximately 3 x 10⁻⁷ M. nih.gov The extent of binding varies depending on the type of phospholipid, with phosphatidylinositol and phosphatidylserine (B164497) binding a higher amount of Mefloquine per milligram compared to phosphatidylcholine and phosphatidylethanolamine. nih.gov This interaction with the phospholipid bilayer is believed to disrupt the integrity of the parasite's membranes. While the direct lytic effect on the parasite due to this interaction is a proposed consequence, the accumulation of a toxic heme-chloroquine complex, a related quinoline (B57606), is known to result in membrane lysis. researchgate.net
Binding of Mefloquine to Purified Phospholipids
| Phospholipid | Amount of Mefloquine Bound (nmol/mg) |
|---|---|
| Phosphatidylinositol | 300 - 400 |
| Phosphatidylserine | 300 - 400 |
| Phosphatidylcholine | ~100 |
| Phosphatidylethanolamine | ~100 |
A long-standing hypothesis for the mechanism of action of quinoline antimalarials, including Mefloquine, is the inhibition of heme detoxification. nih.govcapes.gov.br During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov Mefloquine, like other quinolines, is believed to interfere with this process. nih.govacs.org It is proposed that Mefloquine binds to the growing heme polymer, effectively "capping" it and preventing further polymerization. nih.govcapes.gov.br This leads to the accumulation of toxic, unpolymerized heme within the parasite, which is detrimental to its survival. nih.govcapes.gov.br Studies have shown that the binding affinity of quinolines for the heme polymer, rather than free heme, correlates with their ability to disrupt polymerization. nih.gov
Unconventional Targets and Signaling Pathways
While historically recognized for its efficacy against Plasmodium falciparum, the causative agent of malaria, the precise molecular targets of mefloquine have been the subject of extensive investigation. Beyond its established role in disrupting the parasite's digestive vacuole, research has pointed to several unconventional targets and signaling pathways.
One of the key mechanisms identified is the inhibition of protein synthesis. Studies utilizing cryo-electron microscopy have revealed that mefloquine directly binds to the 80S ribosome of P. falciparum, specifically at the GTPase-associated center. nih.gov This binding obstructs the process of translation, leading to a cessation of protein production and ultimately parasite death. nih.gov Mutagenesis of the amino acid residues at the mefloquine-binding site has been shown to confer resistance to the drug, further validating the ribosome as a direct target. nih.gov
In human cells, mefloquine has been observed to modulate a variety of cellular processes. These include the alteration of membrane potential, induction of oxidative stress, and disruption of ion homeostasis. nih.gov Such actions can trigger a cascade of downstream signaling events, culminating in cell cycle arrest and programmed cell death, or apoptosis. nih.gov
Broad-Spectrum Cellular Activities Beyond Malaria
The multifaceted molecular interactions of mefloquine have prompted investigations into its potential applications beyond malaria. In vitro studies have demonstrated its activity against a range of other pathogens, including viruses and bacteria.
Antiviral Mechanisms in In Vitro Models
Progressive multifocal leukoencephalopathy (PML) is a severe, often fatal, demyelinating disease of the central nervous system caused by the JC virus (JCV). nih.gov In the search for effective antiviral therapies, mefloquine was identified as a compound with significant anti-JCV activity in in vitro assays. nih.gov
Laboratory experiments have shown that mefloquine can inhibit the replication of multiple JCV isolates in different human cell lines, including transformed human glial (SVG-A) cells and primary human astrocytes. nih.gov Quantitative PCR analysis confirmed that mefloquine treatment leads to a reduction in viral DNA copies, indicating an inhibition of viral replication. nih.gov Further investigation into its mechanism of action revealed that mefloquine does not prevent the virus from entering the host cell, but rather acts at a post-entry stage to inhibit viral replication within the cell. nih.gov The rationale for exploring mefloquine for this neurological condition stems from its ability to cross the blood-brain barrier and achieve potentially therapeutic concentrations in the brain. nih.govmdpi.com However, a clinical study designed to evaluate the efficacy of mefloquine for PML was terminated prematurely as interim analysis suggested it was unlikely to demonstrate a significant benefit over standard of care. nih.govclinicaltrials.gov There was no significant difference in the reduction of JCV DNA in the cerebrospinal fluid between patients receiving mefloquine and those who did not. nih.gov
In the wake of the COVID-19 pandemic, extensive drug repurposing efforts were undertaken to identify existing medications with activity against the novel coronavirus, SARS-CoV-2. Mefloquine emerged as a candidate from these screenings. nih.govdrugtargetreview.comnews-medical.net
In vitro studies using cell lines such as VeroE6/TMPRSS2 and Calu-3 demonstrated that mefloquine could inhibit SARS-CoV-2 infection. nih.govnih.gov The mechanism of action appears to be the inhibition of viral entry into the host cell, a step that occurs after the virus has attached to the cell surface. nih.govdrugtargetreview.com When compared to other antimalarials like hydroxychloroquine, mefloquine exhibited higher anti-SARS-CoV-2 potency in these cellular assays. nih.govnews-medical.net
Furthermore, researchers explored the potential for synergistic effects by combining mefloquine with other antiviral agents. A combination of mefloquine and nelfinavir, a drug that inhibits viral replication, showed enhanced antiviral activity against SARS-CoV-2 in cell cultures. nih.govdrugtargetreview.com Mathematical modeling based on these in vitro findings predicted that mefloquine could potentially reduce the viral load in patients. nih.govdrugtargetreview.com
| In Vitro Anti-SARS-CoV-2 Activity of Mefloquine | |
| Cell Line | VeroE6/TMPRSS2 |
| IC50 | 1.28 µM nih.gov |
| IC90 | 2.31 µM nih.gov |
| IC99 | 4.39 µM nih.gov |
| Cell Line | Calu-3 |
| EC50 | 1.2 µM nih.govbiorxiv.org |
| EC90 | 5.3 µM nih.govbiorxiv.org |
Antibacterial Adjuvant Research
Mefloquine has also been investigated for its potential as an antibiotic adjuvant, a compound that can enhance the efficacy of existing antibiotics, particularly against drug-resistant bacteria. nih.gov Research has shown that mefloquine exhibits synergistic bacteriostatic effects when used in combination with various classes of antibiotics. nih.gov
These combinations include colistin, β-lactams, quinolones, linezolid, and certain antituberculosis drugs. nih.gov The proposed mechanisms behind this synergy include the inhibition of antibiotic efflux pumps, which are cellular mechanisms that bacteria use to expel antibiotics, and the disruption of bacterial cell membrane integrity and biofilm formation. nih.gov
Mechanisms of Enhanced Antibiotic Efficacy
Mefloquine has been identified as a promising antibiotic adjuvant, capable of enhancing the effectiveness of conventional antibiotics against resistant bacterial strains. nih.govnih.gov Its synergistic effects are attributed to several mechanisms, primarily the inhibition of bacterial efflux pumps and the disruption of the bacterial cell membrane. nih.govnih.gov
Efflux Inhibition: Mefloquine can act as a competitive inhibitor of bacterial efflux pumps, which are a primary mechanism of antibiotic resistance in many bacteria. nih.govresearchgate.net These pumps actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. researchgate.net Mefloquine competes with antibiotic substrates for the binding sites on these pumps. nih.gov For example, in E. coli and P. aeruginosa, mefloquine shows a high affinity for efflux pumps like the AcrAB-TolC and MexAB-OprM systems, respectively. researchgate.net By being preferentially pumped out, it reduces the efflux of the co-administered antibiotic, leading to its accumulation within the bacterium and restoring its efficacy. nih.govresearchgate.net This mechanism allows mefloquine to potentiate the activity of various antibiotic classes, including β-lactams, quinolones, and colistin. nih.govnih.gov
Membrane Disruption: Mefloquine directly interacts with and disrupts the integrity of bacterial cell membranes. nih.govasm.org Studies on Acinetobacter baumannii have shown that mefloquine permeabilizes the cell membrane, decreases its fluidity, and causes significant morphological damage, including the formation of an expanded inner membrane space. asm.orgresearchgate.net This membrane-disrupting activity is not only a direct antibacterial action at higher concentrations but also contributes to its synergistic effect with other antibiotics. asm.orgmdpi.com By increasing membrane permeability, mefloquine facilitates the entry of other antimicrobial agents into the cell. researchgate.netasm.org For instance, it alters the membrane fluidity of Methicillin-resistant Staphylococcus aureus (MRSA), thereby potentiating the action of the β-lactam antibiotic oxacillin. mdpi.comnih.govfrontiersin.org This disruption of the physical barrier of the cell is a key component of its function as an antibiotic adjuvant. frontiersin.org
Table 1: Mechanisms of Mefloquine in Enhancing Antibiotic Efficacy This table is interactive. You can sort and filter the data.
| Mechanism | Target Bacterium/System | Observed Effect | Reference(s) |
|---|---|---|---|
| Efflux Inhibition | P. aeruginosa (MexAB-OprM pump) | Competitively inhibits pump, reducing antibiotic efflux. | researchgate.net |
| Efflux Inhibition | E. coli (AcrAB-TolC pump) | Competitively inhibits pump, increasing intracellular antibiotic levels. | researchgate.net |
| Membrane Disruption | A. baumannii | Permeabilizes membrane, decreases fluidity, causes physical damage. | asm.orgresearchgate.net |
| Membrane Disruption | S. aureus (MRSA) | Alters membrane fluidity, enhances susceptibility to oxacillin. | mdpi.comfrontiersin.org |
| Synergism | Gram-negative bacteria | Synergizes with polymyxin (B74138) B, likely through combined membrane action. | asm.org |
Investigations into Off-Target Molecular Interactions (e.g., gap junction channels)
Beyond its antimicrobial activities, mefloquine interacts with several host cell proteins, notably gap junction channels, which are composed of connexin or pannexin proteins. These interactions are considered off-target effects and are studied for their potential contributions to the drug's neurological side effects.
Connexin Channels: Mefloquine is a potent but non-selective blocker of gap junction channels formed by connexin (Cx) proteins. nih.gov It demonstrates different potencies for different connexin isoforms. It is a particularly effective blocker of Cx36 and Cx50 channels, with IC50 values (the concentration required to inhibit 50% of the channel activity) in the nanomolar to low micromolar range. nih.govtocris.com Other connexins, such as Cx26, Cx32, and Cx43, are also blocked, but at significantly higher concentrations. nih.gov
Cryo-electron microscopy studies have revealed the structural basis for this inhibition. Mefloquine binds to a distinct site, termed "site M," located deep within the pore of the connexin channel. plos.orgethz.chnih.gov This binding does not cause a major structural change or constriction of the pore entrance but instead modifies the electrostatic properties of the pore, creating an electrostatic barrier that impedes the passage of ions and small molecules. plos.orgethz.ch This mechanism has been demonstrated for both Cx32 and Cx43. plos.orgethz.ch
Pannexin Channels: Mefloquine also blocks channels formed by Pannexin-1 (Panx1). nih.govnih.gov Interestingly, there has been some discrepancy in the reported potency, which has been attributed to the use of different mefloquine diastereomers and sources in various studies. nih.govresearchgate.net However, specific racemic mixtures of mefloquine have been shown to block Panx1 channels at nanomolar concentrations, a much higher affinity than for most connexin channels. nih.govnih.gov This allows mefloquine to be used experimentally to differentiate between Panx1 and connexin channel activities. nih.govnih.gov
Table 2: Mefloquine's Interaction with Gap Junction Channels This table is interactive. You can sort and filter the data.
| Channel Type | Specific Isoform | Potency (IC50) | Mechanism of Blockade | Reference(s) |
|---|---|---|---|---|
| Connexin | Cx36 | ~300 nM | Pore block | nih.govtocris.com |
| Connexin | Cx50 | ~1.1 µM | Pore block | nih.govtocris.com |
| Connexin | Cx32 | Higher µM range | Binds to "site M", creating an electrostatic barrier. | nih.govplos.orgethz.ch |
| Connexin | Cx43 | Higher µM range | Binds to "site M", creating an electrostatic barrier. | nih.govplos.orgethz.ch |
| Pannexin | Panx1 | Nanomolar range (specific isomers) | Pore block | nih.govnih.gov |
Molecular Basis of Non-Malaria Related Cellular Effects
Neurotoxicity Mechanisms in In Vitro Neuronal Cell Models
Mefloquine is associated with neurotoxic effects, and in vitro studies using neuronal cell models like the human neuroblastoma SH-SY5Y line have begun to elucidate the underlying molecular mechanisms. nih.gov These include profound effects on cellular energy production and the inhibition of key enzymes in neurotransmission. nih.gov
Mefloquine adversely affects the bioenergetics of neuronal cells. nih.gov A key finding is the significant, concentration-dependent depletion of cellular ATP. nih.gov In SH-SY5Y cells, a significant reduction in ATP levels was observed at concentrations as low as 1 µM after a 24-hour exposure. nih.gov This disruption of energy metabolism is linked to mitochondrial dysfunction. nih.govnih.gov
Furthermore, mefloquine treatment induces significant oxidative stress. nih.govnih.govnih.gov This is characterized by the increased production of reactive oxygen species (ROS) in neuronal cells. nih.govnih.gov The generation of ROS has been correlated with the induction of apoptosis. nih.gov In primary rat cortical neurons, mefloquine caused a concentration-dependent decrease in the antioxidant glutathione (B108866) (GSH) and a corresponding increase in F2-isoprostanes, a marker of lipid peroxidation. nih.gov This oxidative stress is believed to be associated with the observed synaptodendritic degeneration in these neurons. nih.gov Other studies suggest mefloquine disrupts calcium homeostasis by depleting endoplasmic reticulum (ER) stores, which can also contribute to mitochondrial stress and cell death. tandfonline.comnih.gov
Mefloquine has been demonstrated to be a non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govdrugbank.com In vitro enzymatic assays confirmed that mefloquine inhibits both human AChE and BuChE. nih.gov While its inhibitory potency is lower than that of other antimalarials like chloroquine (B1663885) or amodiaquine, this action is physiologically relevant. nih.gov
The inhibition of these cholinesterases leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synapse. nih.govnih.gov This accumulation can enhance cholinergic neurotransmission, which may contribute to some of the neurological and gastrointestinal side effects of the drug. nih.govnih.govnih.gov For example, at the mouse neuromuscular junction, mefloquine was shown to prolong miniature endplate potentials (mepps), an effect that was precluded by pretreatment with another cholinesterase inhibitor, physostigmine. nih.gov This non-selective anticholinesterase activity is a recognized component of mefloquine's neurotoxic profile. nih.govwikipedia.org
Table 3: Summary of Mefloquine's Neurotoxic Mechanisms In Vitro This table is interactive. You can sort and filter the data.
| Mechanism | Cell Model | Key Finding | Consequence | Reference(s) |
|---|---|---|---|---|
| Bioenergetics | SH-SY5Y cells | Significant depletion of cellular ATP (≥1 µM). | Impaired cellular energy metabolism. | nih.gov |
| Bioenergetics | SH-SY5Y, Rat Cortical Neurons | Induction of Reactive Oxygen Species (ROS). | Oxidative stress, apoptosis, neurodegeneration. | nih.govnih.govnih.gov |
| Bioenergetics | Rat Cortical Neurons | Disruption of Calcium (Ca2+) homeostasis. | ER stress, mitochondrial dysfunction. | tandfonline.comnih.gov |
| Cholinesterase Inhibition | Human recombinant enzymes | Non-competitive inhibition of AChE and BuChE. | Accumulation of acetylcholine. | nih.govnih.govdrugbank.com |
| Cholinesterase Inhibition | Mouse Neuromuscular Junction | Prolonged miniature endplate potentials. | Altered cholinergic synaptic transmission. | nih.gov |
Effects on Cellular Viability and Morphogenesis (e.g., tubulogenesis) in Cell Lines
Mefloquine demonstrates cytotoxic effects across various cell lines, impacting cellular viability and complex cellular processes like morphogenesis. nih.govwjpls.org In studies using cancer cell lines, such as prostate cancer (PC3) cells, mefloquine induced cell death and inhibited cell proliferation. nih.govspandidos-publications.com The mechanism often involves the induction of ROS and cell cycle arrest, for instance, at the G1 phase in PC3 cells. nih.gov
A study specifically investigating Mefloquine Hydrochloride found that it has a significant detrimental effect on cellular viability when compared to a control cell line. wjpls.org This same study also assessed its impact on morphogenesis using a tubulogenesis assay. The results showed a substantial reduction in the formation of tubular structures in the presence of Mefloquine Hydrochloride. wjpls.org This inhibition of tubulogenesis, a fundamental process in the formation of tubular structures like blood vessels, suggests that the compound can interfere with complex cellular organization and development. wjpls.org
Mechanisms of Resistance Molecular and Biochemical
Plasmodium falciparum Resistance Pathways
Resistance to mefloquine (B1676156) in Plasmodium falciparum, the deadliest species of malaria parasite, is a complex phenomenon involving multiple genetic determinants. nih.gov Research has primarily implicated transporter proteins located on the parasite's digestive vacuole membrane and specific point mutations within their encoding genes. plos.orgnih.gov
Role of Transporter Proteins (e.g., PfCRT, PfMDR1) in Drug Efflux and Accumulation
The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1) are key players in mediating resistance to a variety of antimalarial drugs, including mefloquine. plos.orgnih.gov Both proteins are located on the membrane of the parasite's digestive vacuole, a crucial organelle for hemoglobin digestion and a primary site of action for many antimalarials. plos.orgnih.gov
PfMDR1 , an ATP-binding cassette (ABC) transporter, is believed to transport drugs into the digestive vacuole. nih.gov Overexpression of PfMDR1, often due to an increase in the copy number of its encoding gene (pfmdr1), is a major mechanism of mefloquine resistance. nih.govnih.govnih.gov This increased expression leads to enhanced sequestration of mefloquine within the digestive vacuole, away from its cytosolic targets, thereby reducing its efficacy. nih.gov Studies have shown a strong correlation between increased pfmdr1 copy number and both in vitro and in vivo resistance to mefloquine. nih.govnih.gov
In contrast, certain mutations in PfCRT that confer resistance to chloroquine can paradoxically increase susceptibility to mefloquine. plos.org While wild-type PfCRT does not transport mefloquine, mutant isoforms associated with chloroquine resistance have been shown to transport mefloquine out of the digestive vacuole. plos.org This phenomenon, known as collateral sensitivity, highlights the intricate interplay between different resistance mechanisms.
Point Mutations and Their Influence on Drug Susceptibility
Specific point mutations within the pfmdr1 gene have been shown to modulate the parasite's susceptibility to mefloquine. nih.govoup.com These single nucleotide polymorphisms (SNPs) can alter the structure and function of the PfMDR1 protein, affecting its ability to transport drugs.
For instance, the N86Y mutation in pfmdr1, which is prevalent in African parasite populations, has been associated with increased susceptibility to mefloquine, while contributing to chloroquine resistance. nih.gov Conversely, other mutations have been linked to decreased mefloquine susceptibility. oup.com However, the predictive value of these point mutations for treatment outcome can be inconsistent across different geographical regions, suggesting that the genetic background of the parasite and other contributing factors play a significant role. researchgate.net
Interactive Table: Key Mutations in pfmdr1 and their Effect on Mefloquine Susceptibility
| Mutation | Amino Acid Change | Effect on Mefloquine Susceptibility |
| N86Y | Asparagine to Tyrosine at codon 86 | Increased |
| Y184F | Tyrosine to Phenylalanine at codon 184 | Modulatory |
| S1034C | Serine to Cysteine at codon 1034 | Decreased (in some contexts) |
| N1042D | Asparagine to Aspartic Acid at codon 1042 | Decreased (in some contexts) |
| D1246Y | Aspartic Acid to Tyrosine at codon 1246 | Decreased |
Note: The effect of these mutations can vary depending on the parasite's genetic background and the presence of other mutations.
Cross-Resistance Phenomena
The selection for mefloquine resistance can lead to cross-resistance to other structurally related antimalarial drugs. nih.gov A significant example is the cross-resistance observed between mefloquine and halofantrine (B180850). nih.govnih.gov This is often linked to the amplification of the pfmdr1 gene, which confers a multidrug-resistant phenotype. nih.gov
Interestingly, an inverse relationship has been observed between mefloquine resistance and chloroquine resistance. nih.gov Parasite lines with increased pfmdr1 copy numbers and mefloquine resistance often show increased sensitivity to chloroquine. nih.gov This suggests that the mechanisms driving resistance to these two drugs are distinct and can have opposing effects. There is also evidence of a similar inverse relationship between resistance to mefloquine and piperaquine (B10710). youtube.com
Plasmodium vivax Resistance Considerations
While research on drug resistance in Plasmodium vivax has lagged behind that of P. falciparum, emerging evidence suggests that P. vivax has also developed resistance to several antimalarials, including mefloquine. nih.goviddo.org
Orthology and Putative Mechanisms Based on P. falciparum Research
Much of the current understanding of mefloquine resistance in P. vivax is extrapolated from studies on P. falciparum due to the presence of orthologous genes. nih.gov The P. vivax multidrug resistance gene 1 (pvmdr1) is the ortholog of pfmdr1. nih.gov As in P. falciparum, pvmdr1 encodes a transmembrane protein located on the digestive vacuole. nih.gov It is hypothesized that amplification of the pvmdr1 gene could be a mechanism of mefloquine resistance in P. vivax, similar to what is observed in P. falciparum. nih.gov
Challenges in Elucidating Resistance Mechanisms in P. vivax Models
Investigating drug resistance in P. vivax presents several significant challenges. nih.gov Unlike P. falciparum, P. vivax cannot be continuously cultured in the laboratory, which severely limits the ability to conduct in vitro drug sensitivity assays and genetic manipulations. nih.gov Furthermore, P. vivax infections are characterized by lower parasite biomass compared to P. falciparum infections, making it more difficult to detect rare resistance-conferring mutations. nih.gov The presence of a dormant liver stage (hypnozoites) in P. vivax also complicates clinical studies, as it can be difficult to distinguish between a true drug-resistant recrudescence and a relapse from the liver. nih.govmdpi.com These hurdles have hampered a comprehensive understanding of the molecular basis of mefloquine resistance in this parasite species. iddo.org
Evolutionary Biology and Genetic Basis of Resistance in Parasite Models
The evolution of resistance to mefloquine in malaria parasites, particularly Plasmodium falciparum, is a complex process rooted in the parasite's genetic adaptability under drug pressure. The primary genetic determinant identified in both laboratory and field studies is the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1). This gene encodes a P-glycoprotein homolog (Pgh1), a transport protein located on the membrane of the parasite's digestive vacuole. pnas.orgnih.gov
Alterations in the pfmdr1 gene are strongly associated with mefloquine resistance. The most significant of these alterations is the amplification of the gene, leading to an increased copy number. nih.govnih.gov An increased number of copies of the pfmdr1 gene results in overexpression of the Pgh1 protein. pnas.orgnih.gov This transporter is believed to be involved in the efflux of mefloquine from its site of action, thereby reducing the intracellular drug concentration and conferring resistance. nih.gov Studies have definitively confirmed that pfmdr1 amplifications decrease parasite sensitivity to mefloquine, as well as to other quinoline-related drugs like halofantrine and quinine (B1679958), and even artemisinin (B1665778). nih.govnih.gov
While pfmdr1 amplification is a primary driver, it is not the sole mechanism of mefloquine resistance. asm.org Studies using the rodent malaria model Plasmodium chabaudi have shown that while duplication and overexpression of the orthologous gene, pcmdr1, is an important determinant of resistance, not all mefloquine-resistant progeny from genetic crosses contained the duplicated gene, indicating that at least one other gene is involved. nih.gov The genetic basis of mefloquine resistance is therefore considered multifactorial and can vary depending on the parasite's genetic background. nih.govnih.gov
Selection Pressures Leading to Resistance
The emergence and spread of mefloquine-resistant malaria parasites are classic examples of evolutionary selection pressure. Antimalarial drugs act as a powerful selective force, favoring the survival and propagation of parasites that possess genetic traits conferring tolerance or resistance. nih.gov The introduction and widespread use of mefloquine, particularly as a monotherapy, created an environment where resistant parasites had a significant survival advantage.
A prime example of this occurred along the borders of Thailand, which have historically been epicenters of multidrug-resistant malaria. nih.govnih.gov Mefloquine was introduced as a first-line treatment for falciparum malaria in Thailand in 1984, but significant clinical resistance emerged within just six years. nih.govnih.govresearchgate.net This rapid development of resistance was driven by the intense drug pressure exerted on the local P. falciparum population. Parasites carrying advantageous mutations, primarily amplifications of the pfmdr1 gene, were selected for and rapidly increased in frequency.
The selection for mefloquine resistance is also linked to cross-resistance with other structurally related antimalarials. Laboratory studies have shown that selecting for mefloquine resistance in P. falciparum isolates concurrently increases resistance to halofantrine and quinine. pnas.orgnih.govnih.gov This suggests that pressure from quinine, a long-used antimalarial, may have pre-selected parasites with genetic traits that also confer an advantage against mefloquine. pnas.orgnih.gov The long elimination half-life of some antimalarial drugs is another factor that can accelerate the evolution of resistance, as it exposes newly acquired infections to sub-therapeutic drug concentrations, which is an ideal condition for selecting resistant parasites. royalsocietypublishing.org
Furthermore, the history of drug use in a particular region can shape the genetic landscape of parasite populations. The continual exposure of parasites to different drugs may select for genetic backgrounds that are more adaptable and predisposed to developing resistance to new compounds. pnas.org This phenomenon, termed accelerated resistance to multiple drugs (ARMD), suggests that parasites already resistant to drugs like chloroquine may acquire resistance to mefloquine more readily when exposed. pnas.org
Molecular Epidemiology of Resistance Genes
Molecular epidemiology is crucial for tracking the emergence and spread of antimalarial drug resistance. By monitoring the prevalence and geographical distribution of genetic markers like pfmdr1 gene amplification, public health programs can make informed decisions about treatment policies. nih.gov
The Greater Mekong Subregion (GMS) has been a focal point for the evolution and spread of antimalarial resistance. nih.govcapes.gov.brnih.gov Surveillance studies in this region have extensively documented the dynamics of pfmdr1 copy number. For instance, an increase in pfmdr1 amplification has been directly correlated with the use of artesunate-mefloquine (ASMQ) as a first-line therapy. nih.gov In Cambodia, after the first-line treatment for uncomplicated malaria was changed from dihydroartemisinin-piperaquine (DHA-PPQ) to ASMQ between 2014 and 2017, the frequency of pfmdr1 amplification rose significantly. nih.gov Conversely, the prevalence of markers for piperaquine resistance declined during this period, illustrating how treatment policy shifts directly impact the selective pressures on the parasite population. nih.gov
The prevalence of pfmdr1 gene amplification varies significantly by geographic location, reflecting different histories of drug use. Amplification is commonly found in malaria-endemic areas of Thailand, where mefloquine has been used extensively. nih.gov In contrast, studies in parts of Africa and South America have historically shown that most parasite isolates carry only a single copy of the pfmdr1 gene. nih.gov However, with changing drug policies and parasite migration, these patterns are dynamic.
Interactive Data Table: Prevalence of pfmdr1 Amplification in the Greater Mekong Subregion (2012-2019)
This table shows the changing prevalence of pfmdr1 gene amplification in Cambodia, a key area in the Greater Mekong Subregion, following a change in first-line malaria treatment.
| Year | First-Line Treatment | pfmdr1 Amplification Prevalence | Number of Samples with Amplification | Total Samples |
| 2012-2017 | DHA-PPQ | 0% | 0 | 293 |
| 2019 | ASMQ | 7.7% | 12 | 156 |
| Data sourced from a longitudinal study in the Greater Mekong Subregion. nih.gov |
Interactive Data Table: Association of pfmdr1 Copy Number with Mefloquine Treatment Failure
This table summarizes the findings of a Cox regression analysis, showing the hazard ratio for treatment failure based on the pfmdr1 copy number.
| Treatment Regimen | Association with Treatment Failure | Attributable Hazard Ratio (AHR) | 95% Confidence Interval (CI) | p-value |
| Mefloquine Monotherapy | Increased pfmdr1 Copy Number | 6.3 | 2.9–13.8 | <0.001 |
| Artesunate-Mefloquine | Increased pfmdr1 Copy Number | 5.4 | 2.0-14.6 | 0.001 |
| Data from a prospective study assessing in-vivo responses to mefloquine. nih.govnih.gov |
Pharmacology Non Clinical and in Vitro Studies
In Vitro Metabolism Pathways
The biotransformation of mefloquine (B1676156) has been extensively studied in vitro, primarily using human liver microsomes and hepatocytes, to elucidate the enzymatic pathways responsible for its metabolism.
The metabolism of mefloquine is heavily mediated by the cytochrome P450 (CYP) enzyme superfamily in the liver. uct.ac.za For years, CYP3A4 was identified as the principal enzyme responsible for its biotransformation. nih.govdrugbank.comresearchgate.net Evidence for CYP3A4's central role comes from several in vitro observations. Studies in rifampicin-induced human hepatocytes showed that mefloquine metabolism was inhibited in a dose-dependent manner by ketoconazole, a well-known CYP3A4 inhibitor. nih.gov Furthermore, a strong correlation (r=0.81) was found between mefloquine metabolism and erythromycin-N-demethylase activity, a marker for CYP3A4, across various human liver microsomes. nih.gov It is estimated that CYP3A4 is responsible for approximately 50% of mefloquine's metabolism. nih.gov
More recent in vitro investigations have identified a previously unreported contribution from another key enzyme: CYP1A2. uct.ac.zanih.gov Studies using chemical inhibitors and recombinant human CYP450 enzymes in human liver microsomes demonstrated that CYP1A2 is also significantly involved in mefloquine metabolism. nih.gov In fact, the fraction of mefloquine metabolized by CYP1A2 (fm,CYP1A2) was estimated to be at least 50%. nih.gov This finding suggests a potential for drug-drug interactions with CYP1A2 inhibitors, such as fluvoxamine, or inducers. uct.ac.zanih.gov
In vitro studies using human hepatocytes and microsomes have consistently shown that mefloquine is converted into two major metabolites. nih.gov The primary and most abundant metabolite is 2,8-bis(trifluoromethyl)-4-quinoline carboxylic acid, commonly known as carboxymefloquine. nih.govdrugbank.comnih.gov This metabolite is considered pharmacologically inactive against Plasmodium falciparum. nih.govnih.gov The conversion to carboxymefloquine is an oxidation reaction primarily catalyzed by CYP3A4. researchgate.net A second, minor metabolite, hydroxymefloquine, has also been identified in these in vitro systems. nih.gov In human-derived cells and microsomes, only these two metabolites are typically formed, whereas studies with animal-derived microsomes have detected several other unidentified metabolites. nih.gov
While carboxymefloquine is pharmacologically inactive as an antimalarial, it possesses significant biological activity as a xenobiotic signaling molecule. In vitro studies have identified carboxymefloquine as a novel agonist and activator of the Pregnane X Receptor (PXR). nih.govnih.govasm.org PXR is a nuclear receptor that regulates the expression of a wide array of genes involved in drug metabolism and transport, including CYP enzymes. nih.gov
Using cellular assays, researchers demonstrated that carboxymefloquine binds to the PXR ligand-binding domain, which in turn induces the expression of PXR-dependent genes. nih.govasm.org In PXR-expressing intestinal cells (LS174T) and primary human hepatocytes, carboxymefloquine treatment led to an increase in the mRNA and protein levels of drug-metabolizing enzymes and transporters. nih.govasm.org This PXR-mediated induction was confirmed through experiments using small interfering RNA (siRNA) to knock down the receptor, which abolished the effect. nih.govasm.org The activation of PXR by this major metabolite suggests that mefloquine itself may cause pharmacokinetic drug-drug interactions by inducing the metabolism of co-administered drugs. nih.gov
Comparative Metabolism Across Animal Models (e.g., hepatic microsomes from various species)
The rate and profile of mefloquine metabolism exhibit considerable variation across different species, as demonstrated by in vitro studies using hepatic microsomes. In human and rat hepatocytes, metabolites accounted for 55-65% of the initial drug concentration after a 48-hour incubation. nih.gov In contrast, metabolism was much more rapid in monkey and dog hepatocytes, where mefloquine was completely metabolized within 15 and 39 hours, respectively. nih.gov
Studies using the substrate depletion method in hepatic microsomes provide a more direct comparison of intrinsic clearance (Clint). These experiments highlight significant inter-species differences in metabolic capacity. For instance, mefloquine metabolism was too slow to be accurately determined in canine microsomes, while feline and common brush-tailed possum microsomes showed measurable clearance rates. nih.govnih.govsemanticscholar.org The common brush-tailed possum, a species known for rapid xenobiotic metabolism, displayed the highest rate of mefloquine depletion among the tested non-primate species. nih.gov
Table 1: Comparative In Vitro Metabolism of Mefloquine in Hepatic Microsomes from Various Species
| Species | Microsome Source | Key Findings | In Vitro Intrinsic Clearance (Clint) (μL/min/mg protein) | Primary Metabolites Identified | Reference |
|---|---|---|---|---|---|
| Human | Liver Microsomes/Hepatocytes | Metabolism primarily via CYP3A4 and CYP1A2. Unchanged drug represented 85-100% after 5-hour incubation in microsomes. | Not specified | Carboxymefloquine, Hydroxymefloquine | nih.govnih.gov |
| Monkey | Liver Microsomes/Hepatocytes | Rapid and extensive metabolism. Mefloquine entirely metabolized after 15 hours in hepatocytes. Unchanged drug was 60% after 5-hour incubation in microsomes. | Not specified | Carboxymefloquine, Hydroxymefloquine, other unidentified metabolites | nih.gov |
| Dog | Liver Microsomes/Hepatocytes | Mefloquine entirely metabolized after 39 hours in hepatocytes. Phase I intrinsic clearance was too slow to determine in microsomes. | Not determinable (<15% depletion) | Carboxymefloquine, Hydroxymefloquine, other unidentified metabolites | nih.govnih.govnih.gov |
| Rat | Liver Microsomes/Hepatocytes | Metabolism increased by dexamethasone (B1670325) (CYP3A inducer). Metabolites accounted for 55-65% of drug after 48 hours in hepatocytes. | Not specified | Carboxymefloquine, Hydroxymefloquine, other unidentified metabolites | nih.gov |
| Cat (Feline) | Liver Microsomes | Phase I metabolism observed, but Phase II glucuronidation was too slow to estimate. | 4.5 ± 0.35 | Carboxymefloquine | nih.govnih.govsemanticscholar.org |
| Common Brush-tailed Possum | Liver Microsomes | Demonstrated rapid Phase I metabolism compared to other non-primate species tested. | 18.25 ± 3.18 | Not specified | nih.govnih.govsemanticscholar.org |
In Vitro Pharmacodynamics and Efficacy Studies
The antimalarial activity of mefloquine is assessed in vitro by exposing cultures of Plasmodium falciparum to the drug and measuring the inhibition of parasite growth or metabolic activity.
The in vitro efficacy of mefloquine is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. nih.gov This is often measured using methods like the SYBR green I flow cytometry assay, which quantifies parasite proliferation, or by measuring the inhibition of [3H]hypoxanthine uptake by the parasite, which correlates with growth inhibition. nih.govnih.gov
Dose-response curves for mefloquine against P. falciparum strains are generated to calculate IC50 values. researchgate.net For example, in one study, the minimum inhibitory concentration (MIC) values for a mefloquine/quinine (B1679958) combination against P. falciparum strains were found to be in the range of 0.075/3.75 to 0.225/11.15 nM/ml. nih.gov Research has also shown that mefloquine treatment of synchronized ring-stage parasites can induce a delay in parasite maturation through the intraerythrocytic cycle. nih.gov Furthermore, exposure to mefloquine tends to upregulate the expression of the pfmdr1 gene, which is associated with decreased parasite sensitivity to the drug. nih.gov
**Table 2: In Vitro Dose-Response Data for Mefloquine Against *Plasmodium falciparum***
| Parameter | Description | Observed Values/Findings | Reference |
|---|---|---|---|
| IC50 | Concentration that inhibits 50% of parasite growth. | Varies by strain. A mathematical model used an EC90 (effective concentration for 90% inhibition) of 50.43 ng/ml. | nih.govnih.gov |
| MIC (Mefloquine/Quinine) | Minimum Inhibitory Concentration for drug combination. | 0.075/3.75 to 0.225/11.15 nM/ml against P. falciparum strains from Kanchanaburi Province. | nih.gov |
| Mechanism of Action | Cellular target of the drug. | Targets the 80S ribosome of the Plasmodium falciparum parasite, thereby inhibiting protein synthesis. | drugbank.compharmaceutical-journal.com |
| Effect on Maturation | Impact on the parasite's lifecycle stages. | Treatment of synchronized ring-stage parasites induces a delay in maturation through the intraerythrocytic cycle. | nih.gov |
| Gene Expression | Effect on parasite gene regulation. | Mefloquine exposure tends to upregulate the expression of the pfmdr1 gene, especially within the first 6 hours of exposure. | nih.gov |
Stereoselectivity in In Vitro Antimalarial Activity
Mefloquine is a chiral molecule and is administered as a racemic mixture of its (R,S)- and (S,R)-enantiomers. guidetopharmacology.org The investigation into the stereoselectivity of its antimalarial properties has been a subject of scientific inquiry to determine if one enantiomer possesses superior activity against the malaria parasite, Plasmodium falciparum.
Research comparing the in vitro activity of the individual enantiomers of mefloquine against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum has been conducted. nih.govnih.gov Utilizing a semi-micro drug susceptibility test, these studies have demonstrated that the corresponding enantiomers exhibit similar levels of antimalarial activity. nih.govnih.gov For any given strain of the parasite, no significant difference in potency was observed between the two enantiomers. nih.gov This suggests a lack of marked stereoselectivity in its direct action against the parasite in an in vitro setting.
Table 1: In Vitro Antimalarial Activity of Mefloquine Enantiomers This table summarizes findings on the comparable activity of mefloquine enantiomers against P. falciparum.
| Characteristic | Finding | Source(s) |
|---|---|---|
| Test Organism | Plasmodium falciparum (chloroquine-resistant and -susceptible strains) | nih.gov, nih.gov |
| Enantiomer Activity | The corresponding enantiomers demonstrated similar in vitro antimalarial activities against each tested strain. | nih.gov |
| Conclusion | No significant stereoselectivity was observed for the in vitro antimalarial effect. | nih.gov |
Protein Binding and Tissue Distribution in Non-Human Biological Systems
The disposition of mefloquine within the body is heavily influenced by its binding to plasma proteins and its distribution into various tissues, characteristics that have been investigated in several non-human species.
Protein Binding
Studies in non-human species have shown that mefloquine is highly bound to plasma proteins. In cats, for instance, in vitro research using rapid equilibrium dialysis determined that mefloquine's plasma protein binding is, on average, greater than 99% in both clinically normal felines and those affected by feline infectious peritonitis (FIP). nih.gov This high degree of binding is consistent with observations in humans, where the binding rate is over 98%. nih.govdrugbank.com This characteristic is significant as the drug-protein complex can act as a reservoir, potentially prolonging the drug's duration of action. nih.gov Although a statistically significant difference in binding was noted between healthy and FIP-affected cats, the binding in both groups remained exceptionally high. nih.gov
Table 2: Mefloquine Plasma Protein Binding in Feline Species This interactive table details the extent of mefloquine binding to plasma proteins in cats.
| Species | Health Status | Average Plasma Protein Binding (%) | Method | Source(s) |
|---|---|---|---|---|
| Cat | Clinically Normal | > 99% | In Vitro Rapid Equilibrium Dialysis | nih.gov |
| Cat | FIP-affected | > 99% | In Vitro Rapid Equilibrium Dialysis | nih.gov |
| Cat | General | ~99% | - | nih.gov |
Tissue Distribution
Mefloquine exhibits a wide tissue distribution, as indicated by its large apparent volume of distribution. drugbank.com Pharmacokinetic studies in various animal models, such as rats and dogs, are standard for evaluating the tissue distribution of new compounds. nih.govmdpi.com These studies typically involve measuring the drug's concentration in a range of tissues including the liver, kidney, lung, spleen, heart, and brain. nih.govmdpi.com For mefloquine, this extensive distribution pattern means the compound does not remain confined to the bloodstream. A notable characteristic of mefloquine is its ability to accumulate in erythrocytes, particularly those infected with malaria parasites. drugbank.com While specific concentration data across a wide array of non-human tissues is detailed in specialized studies, the general consensus points to broad dissemination throughout the body.
Mefloquine Hydrochloride D10 Major in Research
Applications in Metabolic Pathway Elucidation
The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development and clinical pharmacology. Stable isotope labeling, using compounds like Mefloquine-d10, is a powerful technique for these investigations. nih.gov
Isotope tracing with deuterated compounds provides a robust method for tracking a drug's journey through the body. By administering a known amount of the labeled drug, researchers can differentiate it from any pre-existing, unlabeled drug (in cases of chronic administration) and from its metabolites. nih.gov This technique is particularly useful when the conventional pharmacokinetic profiling of a drug is not feasible. nih.gov
A comparative study utilized a deuterium-labeled mefloquine (B1676156) solution to investigate the bioavailability and kinetics of the drug in different populations. nih.gov The study administered both a standard mefloquine tablet and a solution of deuterium-labeled mefloquine hydrochloride to healthy volunteers and patients with falciparum malaria. nih.gov This dual-administration allowed for a precise comparison of the tablet's bioavailability and revealed significant differences in pharmacokinetic parameters between the two groups, such as drug clearance and elimination half-life. nih.gov For instance, the oral clearance of mefloquine was significantly lower in Thai patients compared to Swiss volunteers, a finding made more robust through the use of the deuterated tracer. nih.gov
Such studies demonstrate that genetic and disease-related factors can account for large pharmacokinetic differences, which is critical for understanding drug efficacy and safety in diverse populations. nih.gov While not using deuterium (B1214612), related studies with carbon-14 (B1195169) labeled mefloquine have shown that the drug undergoes avid hepatic uptake and is cleared rapidly from the liver, with the remainder consisting of highly polar metabolites. nih.gov This highlights the types of metabolic insights that can be gained using isotopic labeling.
Table 1: Comparative Pharmacokinetic Parameters of Mefloquine Using a Deuterated Standard
| Parameter | Thai Patients (with Malaria) | Swiss Volunteers (Healthy) |
|---|---|---|
| Peak Plasma Concentration (Tablet) | 1004 ± 276 ng/ml | 319 ± 73 ng/ml |
| Peak Plasma Concentration (Suspension) | 1085 ± 280 ng/ml | 369 ± 121 ng/ml |
| Oral Clearance (CLpo) | 17.5 ± 4.4 ml/h/kg | 28.8 ± 3.5 ml/h/kg |
| Terminal Elimination Half-life | 10.3 ± 2.5 days | 16.7 ± 1.9 days |
Data sourced from a study comparing Thai patients with falciparum malaria and healthy Swiss volunteers. nih.gov
Mefloquine-d10 serves as an ideal internal standard for quantitative analysis, especially in methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.
Deuterated standards like Mefloquine-d10 are considered the gold standard for mass spectrometry because they co-elute with the unlabeled drug but are distinguishable by their higher mass. This allows for very precise quantification. The development of reliable analytical methods, such as HPLC, is essential for determining drug concentrations in plasma and other biological matrices. nih.govscielo.br For instance, in the validation of an HPLC assay to detect mefloquine in feline plasma, a linear relationship was established between the peak ratio (area of mefloquine divided by the internal standard area) and the concentration. nih.gov Using a stable isotope-labeled standard like Mefloquine-d10 in such an assay would further enhance its reliability. The goal of these methods is to be linear, precise, accurate, selective, and robust for routine quality control and research. scielo.brnih.gov
In Vitro Investigative Studies with Deuterated Mefloquine
Beyond its use as an analytical tool, deuterated mefloquine itself can be used in experiments to probe cellular mechanisms, based on the hypothesis that isotopic substitution might subtly alter its biological activity.
In vitro studies have been conducted to directly compare the cellular effects of standard mefloquine with Mefloquine-d10 Hydrochloride. wjpls.org These investigations use assays that measure fundamental cellular processes.
A key study investigated the impact of Mefloquine-d10 on cellular viability using the MTT assay, a colorimetric test that measures cellular metabolic activity. wjpls.org The results indicated that Mefloquine-d10 caused a significant reduction in cellular viability compared to both control cells and cells treated with standard, unlabeled mefloquine. wjpls.org This suggests that the deuterated form has a more pronounced detrimental effect on cell health in this specific model. wjpls.org
The same study also examined the effect on the formation of capillary-like structures by endothelial cells in a tubulogenesis assay. wjpls.org Group 4, treated with Mefloquine-d10 Hydrochloride, showed a substantial decrease in the formation of these tubular structures when compared to control groups. wjpls.org These findings highlight a potential impact of the deuterated compound on processes related to angiogenesis. wjpls.org
Table 2: Summary of In Vitro Effects of Mefloquine-d10 Hydrochloride
| Assay | Observation | Implication |
|---|---|---|
| MTT Assay | Significant reduction in cellular viability compared to standard mefloquine. wjpls.org | Pronounced detrimental effect on cellular health. wjpls.org |
| Tubulogenesis Assay | Substantial decrease in the formation of tubular structures. wjpls.org | Potential impact on cellular differentiation and tissue organization. wjpls.org |
The biological effects of a compound are often mediated by changes in the expression levels of key proteins. Western Blot analysis is a technique used to detect specific proteins in a sample. Research has shown that Mefloquine-d10 Hydrochloride can significantly alter protein expression levels when compared to standard mefloquine treatments. wjpls.org These variations may affect cell function and underscore the potential for even subtle chemical modifications like deuteration to influence cellular processes. wjpls.org
Other research on unlabeled mefloquine provides context for these findings. Studies on Plasmodium falciparum have shown that exposure to mefloquine can upregulate the expression of the pfmdr1 gene, which is associated with drug resistance. nih.gov This increase in expression appears to be an early response, occurring within the first six hours of exposure. nih.gov Furthermore, treating malaria parasites with mefloquine can select for parasite clones with different protein variants, as demonstrated by two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) analysis. nih.gov These studies collectively show that mefloquine can induce significant changes at the protein level, a phenomenon that warrants further investigation with its deuterated analogs.
Development of Labeled Standards for Analytical Research
The synthesis and availability of high-purity, stable isotope-labeled compounds like Mefloquine-d10 Hydrochloride are foundational to modern analytical and clinical research. The development of these standards is a deliberate process aimed at creating tools that can enhance the quality and reliability of experimental data.
The primary purpose for developing these labeled standards is to support pharmacokinetic and bioavailability studies. nih.govnih.gov As seen in the comparison between Thai patients and Swiss volunteers, the use of a deuterated mefloquine tracer allowed for precise kinetic profiling that would be difficult to achieve otherwise. nih.gov This enables researchers to explore how factors like genetics, disease state, and co-administered drugs affect a medication's behavior in the body.
Furthermore, these standards are crucial for the validation of new analytical methods. nih.govscielo.brnih.gov Regulatory bodies require that analytical methods used for drug quantification are rigorously tested for accuracy, precision, linearity, and robustness. scielo.brnih.gov Mefloquine-d10 serves as the benchmark against which the performance of an assay, particularly an LC-MS method, is measured. Its development provides the scientific community with a critical reagent for conducting high-quality research, from fundamental metabolic studies to the routine quality control of pharmaceutical products. nih.govnih.gov
Advanced Analytical Methodologies in Mefloquine Research
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of mefloquine (B1676156). It provides the necessary resolution and sensitivity for both enantiomeric separation and quantification in research and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Mefloquine is a chiral molecule, existing as two enantiomers, (+) and (-)-mefloquine, which may exhibit different pharmacological and toxicological profiles. Consequently, their separation and individual quantification are of significant interest. Chiral HPLC methods have been developed to resolve these enantiomers effectively.
One approach involves a coupled achiral-chiral HPLC system to overcome interference from endogenous compounds in biological samples like plasma and whole blood. gimitec.com In this system, an initial separation on an achiral cyano bonded-phase column is performed before the mefloquine fraction is transferred to a chiral stationary phase (CSP) for enantiomeric resolution. gimitec.com A study utilized an (S)-naphthylurea CSP with a mobile phase of hexane, 2-propanol, and methanol (B129727), achieving a stereoselectivity factor (α) of 1.63. gimitec.com
Direct chiral separation methods have also been validated. These methods employ specialized chiral columns to resolve the enantiomers in a single chromatographic run. A validated direct chiral HPLC method utilized a Chiralpak IG-3 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (30:70, v/v). researchgate.net Another validated method employed a cyclodextrin-based chiral column (Quest-CM carboxymethyl-BCD) with a mobile phase of acetonitrile (B52724) and 1% triethylammonium (B8662869) acetate buffer. dergipark.org.trdergipark.org.tr These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring they are linear, precise, accurate, and robust. researchgate.netdergipark.org.tr
The following table summarizes the parameters of various chiral HPLC methods developed for mefloquine enantiomer separation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralpak IG-3 (250 x 4.6 mm, 3µm) researchgate.net | Quest-CM carboxymethyl-BCD (250x4mm, 5µm) dergipark.org.trdergipark.org.tr | (S)-naphthylurea CSP gimitec.com |
| Mobile Phase | 10 mM Ammonium Acetate: Methanol (30:70, v/v) researchgate.net | Acetonitrile: 1% Triethylammonium Acetate buffer (pH 4.5) (20:80, v/v) dergipark.org.trdergipark.org.tr | Hexane: 2-Propanol: Methanol gimitec.com |
| Flow Rate | 0.7 mL/min researchgate.net | 1.0 mL/min dergipark.org.trdergipark.org.tr | Not Specified |
| Detection (UV) | 284 nm researchgate.net | 240 nm dergipark.org.trdergipark.org.tr | 285 nm gimitec.com |
| Retention Time (+)-Mefloquine | 4.59 min researchgate.net | Not Specified | Elutes first gimitec.com |
| Retention Time (-)-Mefloquine | 6.47 min researchgate.net | Not Specified | Elutes second gimitec.com |
| Linearity Range | (+): 20-120 µg/ml, (-): 15-105 µg/ml researchgate.net | Not specified, but r > 0.999 dergipark.org.tr | Not Specified |
| Limit of Detection (LOD) | (+): 5.5 µg/ml, (-): 5 µg/ml researchgate.net | 5 µg/mL dergipark.org.tr | 0.05 µg/ml (total MFQ) gimitec.com |
Development and Validation of HPLC Methods for Research Formulations
For quality control and research purposes, robust HPLC methods are essential for the accurate quantification of mefloquine in pharmaceutical dosage forms, such as tablets. These methods are typically developed using reverse-phase chromatography and validated to ensure their suitability.
A common approach involves an Xterra RP18 or similar C18 column. oup.comresearchgate.net The mobile phase usually consists of a buffer, like monobasic potassium phosphate, and an organic modifier, such as methanol or acetonitrile. oup.comscielo.br The pH of the buffer is a critical parameter that is optimized during method development. oup.comscielo.br Detection is typically performed using a UV detector at a wavelength where mefloquine exhibits strong absorbance, such as 283 nm. oup.comscielo.br
Validation of these methods includes assessing specificity, linearity, precision, accuracy, and robustness. oup.comresearchgate.net Specificity is demonstrated by the ability to resolve mefloquine from degradation products formed under stress conditions (hydrolytic, oxidative, and photolytic). oup.comresearchgate.net
The table below outlines key parameters from validated HPLC methods for mefloquine hydrochloride in tablets.
| Parameter | Method 1 | Method 2 |
| Column | Xterra RP18 (250 x 4.6 mm, 5 µm) oup.comresearchgate.net | XBridge C18 (250 x 4.6 mm, 5 µm) scielo.brscielo.br |
| Mobile Phase | 0.05 M Monobasic Potassium Phosphate buffer (pH 3.5): Methanol (40:60, v/v) oup.comresearchgate.net | 0.05 M Monobasic Potassium Phosphate buffer (pH 3.0): Acetonitrile (50:50, v/v) scielo.brscielo.br |
| Flow Rate | 1.0 mL/min oup.comresearchgate.net | 1.0 mL/min scielo.brscielo.br |
| Detection (UV) | 283 nm oup.comresearchgate.net | 283 nm (for MQ), 210 nm (for Artesunate) scielo.brscielo.br |
| Application | Quantification in tablets, stability studies oup.com | Simultaneous quantification with Artesunate (B1665782) in fixed-dose combination tablets scielo.brscielo.br |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide invaluable information on the structure, conformation, and metabolic fate of mefloquine.
UV-Visible Spectrophotometry Applications
UV-Visible spectrophotometry is a simple and rapid technique used for the quantification of mefloquine hydrochloride. The method is based on the measurement of light absorption by the molecule in a suitable solvent. Methanol and 0.1 N hydrochloric acid are common solvents used for this purpose. nih.gov
The method is validated for parameters such as stability, selectivity, accuracy, and precision. nih.gov For simultaneous estimation with other drugs like Artesunate, specific wavelengths are chosen for each compound to allow for their individual quantification. researchgate.netsaspublishers.com For instance, in a combined formulation, mefloquine can be measured at 222 nm or 256 nm, while Artesunate is measured at 240 nm or 242 nm, depending on the specific method. researchgate.netsaspublishers.com
| Parameter | Method 1 (Mefloquine alone) | Method 2 (Simultaneous with Artesunate) |
| Solvent | Methanol or 0.1 N Hydrochloric Acid nih.gov | Methanol researchgate.net |
| λmax (Mefloquine) | Not specified | 222 nm researchgate.net |
| Linearity Range (Mefloquine) | Not specified | 20–120 μg/mL researchgate.net |
| Correlation Coefficient | Not specified | 0.999 researchgate.net |
| Recovery | Not specified | 99.56 ± 0.2067% researchgate.net |
Nuclear Magnetic Resonance (NMR) for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of mefloquine and its derivatives. 1H, 13C, and 19F NMR are particularly informative. mdpi.comnih.gov
1H NMR spectra are used to confirm the structure of mefloquine salts and to study interactions with other molecules, such as cyclodextrins. mdpi.comnih.govresearchgate.net Chemical shift variations in the aromatic protons of mefloquine upon addition of cyclodextrins indicate the formation of inclusion complexes. mdpi.com 13C NMR provides detailed information about the carbon skeleton of the molecule and is used to characterize mefloquine resinate complexes designed for taste-masking. mdpi.com Solid-state 13C cross-polarization magic angle spinning (CPMAS) NMR can confirm the binding between mefloquine and an ion-exchange resin. mdpi.com
Given that mefloquine contains two trifluoromethyl (CF3) groups, 19F NMR is a highly sensitive technique for probing its structure and environment. mdpi.com The 19F NMR spectrum of mefloquine typically shows two distinct singlets corresponding to the two CF3 groups. mdpi.com Changes in these signals can provide insights into complexation phenomena. mdpi.com
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is indispensable for identifying and quantifying mefloquine and its metabolites in biological matrices. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of metabolites. ijpras.comnih.gov
The primary application for Mefloquine Hydrochloride (d10 Major) is in this area. As a stable isotope-labeled internal standard, it is added to samples at a known concentration. Since it is chemically identical to mefloquine but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with the unlabeled drug but is distinguished by the mass spectrometer. This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
The major metabolite of mefloquine in humans is a carboxylic acid derivative, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which is pharmacologically inactive. nih.govdrugbank.com MS-based methods are crucial for tracking the formation and decline of this metabolite in plasma. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent drug and its metabolites, providing structural information that helps in their identification. ijpras.com Untargeted metabolomics approaches using LC-HRMS can screen for a wide range of metabolic perturbations induced by the drug. nih.govasm.org
Method Validation for Research Purposes (e.g., linearity, accuracy, precision, robustness, specificity)
The validation of analytical methods is a critical step in mefloquine research, ensuring that the data generated are reliable, reproducible, and fit for purpose. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for this process. scielo.br Method validation establishes through documented evidence that the performance characteristics of a procedure meet the requirements for its intended analytical applications. For research involving Mefloquine Hydrochloride and its deuterated analogue, Mefloquine Hydrochloride (d10 Major), which often serves as an internal standard in quantitative analysis, this process involves a thorough evaluation of several key parameters.
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the relationship between the measured response and the concentration.
In one study developing a high-pressure liquid chromatography (HPLC) assay for mefloquine in plasma, linearity was established over a concentration range of 100 to 5,000 ng/mL. nih.gov The relationship between the plasma peak ratio and concentration was described by the mean regression equation y = 9.374e-005x + 0.001417, with a correlation coefficient (r²) value of ≥ 0.97 for each calibration curve, indicating a strong linear relationship. nih.gov Similarly, an HPLC method developed for the simultaneous determination of artesunate and mefloquine hydrochloride in tablets also demonstrated excellent linearity, with an r² greater than 0.99. scielo.brresearchgate.net
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of bias or percent recovery of the known amount of analyte added to a sample.
For the HPLC plasma assay, the intra-day accuracy, expressed as a percentage of bias, ranged from -12.67% to 13.96%. nih.gov The inter-day accuracy for the same method showed a bias between -15.01% and 9.04%. nih.gov These values were within the accepted guidelines for assay reliability. nih.gov Another validated HPLC method for fixed-dose combination tablets also proved to be accurate. scielo.brresearchgate.net
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detailed findings on the precision of an HPLC method for mefloquine in plasma are presented below.
Interactive Data Table: Precision of HPLC Assay for Mefloquine in Plasma nih.gov
| Parameter | CV Range (%) | Description |
| Intra-day Precision | 5.30% to 8.74% | Precision assessed from triplicate quality control samples (250, 1,000, and 5,000 ng/mL) within a single day. |
| Inter-day Precision | 3.77% to 6.32% | Precision assessed from triplicate quality control samples on three consecutive days. |
An HPLC method for tablets showed a relative standard deviation (RSD) of less than 2.0%, indicating high precision. scielo.br In a different research context, a real-time PCR assay to determine the pfmdr1 gene copy number, which is linked to mefloquine resistance, also underwent validation. nih.gov Repeated analysis of reference laboratory isolates confirmed the assay's high precision and accuracy. nih.gov The repeatability coefficient for this molecular assay in clinical samples was 0.64. nih.gov
Robustness
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature.
In the development of an HPLC method for artesunate and mefloquine hydrochloride, Youden's test was employed to evaluate robustness. scielo.brresearchgate.net The method was found to be robust, making it suitable for routine quality control analysis. scielo.brresearchgate.netnih.gov
Specificity
Specificity, or selectivity, is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
An HPLC method for mefloquine hydrochloride in tablets was shown to be specific for the drug in the presence of products from hydrolytic, oxidative, and photolytic degradation. nih.gov Another HPLC method was also proven to be selective. scielo.brresearchgate.net In the context of genetic analysis, a real-time PCR assay for pfmdr1 gene copy number had a specificity of 71% in predicting in-vitro mefloquine resistance. nih.gov
Interactive Data Table: Summary of Method Validation Parameters for Mefloquine Analysis
| Parameter | Method | Findings | Source |
| Linearity | HPLC | r² ≥ 0.97 (Range: 100-5000 ng/mL) | nih.gov |
| Linearity | HPLC | r² > 0.99 | scielo.brresearchgate.net |
| Accuracy | HPLC | Intra-day Bias: -12.67% to 13.96%; Inter-day Bias: -15.01% to 9.04% | nih.gov |
| Precision | HPLC | Intra-day CV: 5.30-8.74%; Inter-day CV: 3.77-6.32% | nih.gov |
| Precision | HPLC | RSD < 2.0% | scielo.br |
| Robustness | HPLC | Method proven robust via Youden's test | scielo.brresearchgate.net |
| Specificity | HPLC | Specific in the presence of degradation products | nih.gov |
| Specificity | Real-time PCR | 71% specificity for predicting in-vitro resistance | nih.gov |
Drug Discovery and Repurposing Research
Early Drug Discovery Efforts and Compound Screening
The development of Mefloquine (B1676156) Hydrochloride was a direct result of the U.S. Army's intensive antimalarial drug discovery program initiated in the 1960s at the Walter Reed Army Institute of Research (WRAIR). nih.govnih.gov This program was established in response to the high incidence of malaria, particularly chloroquine-resistant Plasmodium falciparum, among U.S. troops during the Vietnam War. nih.govnih.gov The effort involved a massive screening operation, evaluating approximately 250,000 compounds for antimalarial activity. wikipedia.orgnih.gov
Mefloquine, designated as compound number 142,490, emerged from this extensive screening process in the 1970s. wikipedia.orgnih.gov It belongs to the 4-quinoline methanol (B129727) class of compounds and can be considered an analog of quinine (B1679958). nih.gov The discovery was a collaborative effort involving WRAIR, which conducted the initial research and clinical trials, and pharmaceutical companies like Hoffman-LaRoche and Smith Kline, to whom the data was later transferred for marketing and further development. wikipedia.org This collaboration represented one of the first Public-Private Ventures between the U.S. Department of Defense and the pharmaceutical industry. wikipedia.org Initial trials confirmed its efficacy as a single-dose treatment for clearing P. falciparum parasitemia. nih.gov
Structure-Activity Relationship (SAR) Studies for Novel Analogs
Structure-activity relationship (SAR) studies have been crucial in understanding the antimalarial properties of mefloquine and guiding the development of more effective analogs. Research has shown that all three main functional parts of the mefloquine molecule—the quinoline (B57606) core, the piperidine (B6355638) ring, and the hydroxyl linker—are essential for its activity. nih.gov
Key findings from SAR studies include:
Trifluoromethyl Groups: The two trifluoromethyl (CF3) groups on the quinoline ring are critical for activity. Adding these groups increases the lipophilicity of the molecule, which is thought to enhance its penetration into parasite-infected cells. researchgate.net
Substitutions on the Quinoline Ring: The type and position of substitutions on the quinoline ring significantly impact efficacy. Studies on quinoline–furanone hybrids revealed that halogen substitutions, such as bromine (Br) and chlorine (Cl), tended to enhance antimalarial activity. researchgate.net Conversely, strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) resulted in decreased activity. researchgate.net
Piperidine Group: Modifications to the piperidine group have been a key focus. Recent research, guided by high-resolution imaging of mefloquine bound to its target, has shown that altering the piperidine group can lead to derivatives with enhanced parasiticidal effects. nih.gov
Stereochemistry: Mefloquine is a racemic mixture of two enantiomers, (+) and (-). The (+)erythro-mefloquine enantiomer is generally more active against malaria parasites and has been found to be less associated with certain side effects compared to the racemic mixture. nih.gov
These structural features collectively contribute to the molecule's ability to interact with its biological target, which has been identified as the 80S ribosome of the Plasmodium falciparum parasite, where it inhibits protein synthesis. nih.govdrugbank.com
Building on SAR insights, researchers have rationally designed novel mefloquine derivatives to enhance efficacy, overcome resistance, and modify its activity spectrum. semanticscholar.org One significant approach has been the creation of hybrid molecules, combining the mefloquine scaffold with other pharmacophores. malariaworld.org
Examples of rationally designed derivatives include:
Mefloquine-Artemisinin Hybrids: Dual molecules combining a trifluoromethyl-artemisinin derivative with mefloquine were synthesized. researchgate.net These chimeras demonstrated high efficacy against P. falciparum in both in vitro and in vivo assays, showing greater effectiveness in controlling parasitemia in mice than the reference drug artemether. researchgate.net
Mefloquine-Oxazolidine Derivatives: These compounds have shown notable in vitro activity against Mycobacterium tuberculosis. ersnet.org
Harmiquins: Hybrid compounds linking mefloquine with the β-carboline alkaloid harmine via a urea (B33335) linker have been synthesized and evaluated for antiplasmodial properties. malariaworld.org
Analogs for Antituberculosis Activity: Recognizing mefloquine's activity against nonreplicating tuberculosis, researchers have synthesized numerous analogs to improve its anti-TB profile. johnshopkins.eduresearchgate.net Modifications led to the development of a hydrazone derivative with an improved activity/selectivity profile and potentially fewer side effects compared to the parent mefloquine. johnshopkins.eduresearchgate.net
These efforts highlight a strategic approach to drug development, leveraging a known scaffold to create next-generation compounds with improved or novel therapeutic applications. science.gov
In silico methods, including molecular docking and quantum pharmacological analysis, have become integral to understanding mefloquine's mechanism of action and designing new analogs. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scribd.comdovepress.com
These approaches have been applied to mefloquine research in several ways:
Target Identification and Interaction: Molecular docking studies have helped elucidate how mefloquine interacts with its targets. For instance, docking simulations of mefloquine with Actin I, a potential antimalarial target, showed a strong estimated free energy of binding (-8.5 kcal/mol). nih.gov High-resolution cryo-electron microscopy, complemented by computational modeling, has confirmed that the (+)-mefloquine enantiomer binds to the GTPase-associated center of the P. falciparum 80S ribosome. nih.gov
SAR Analysis: Quantum pharmacological studies have been used to analyze the relationship between the electronic structure of mefloquine and its derivatives and their antimalarial activity. nih.gov These models use atomic net charges to correlate molecular features with pharmacological efficacy, providing a quantitative basis for SAR. nih.gov
Design of Novel Inhibitors: By modeling the interaction between mefloquine and its target's binding site, researchers can rationally design new derivatives predicted to have improved binding and, consequently, enhanced activity. nih.govdergipark.org.tr This structure-guided approach has been used to create derivatives with modifications to the piperidine group, which showed increased parasiticidal effects. nih.gov
These computational tools accelerate the drug discovery process by allowing for the virtual screening of new compounds and providing a deeper understanding of molecular interactions, guiding the synthesis of more potent and selective agents. scribd.com
Repurposing of Mefloquine Hydrochloride for Other Pathologies
Drug repurposing, or finding new uses for existing approved drugs, is a strategic alternative to de novo drug development, leveraging known compound profiles to reduce costs and timelines. nih.govresearchgate.net Mefloquine has been a subject of such research, with significant investigation into its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis. ersnet.orgresearchgate.net
Mefloquine has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M.tb) and other mycobacteria in both laboratory and animal studies. nih.goversnet.org This has positioned it as a potential candidate for treating multidrug-resistant tuberculosis (MDR-TB). ersnet.org
Key research findings include:
In Vitro Activity: Mefloquine has shown significant activity against various M.tb strains, including those resistant to first-line drugs. ersnet.org Minimum Inhibitory Concentration (MIC) values are typically found in the range of 4 to 16 µg/mL. ersnet.orgfrontiersin.org An important finding is that mefloquine retains its activity under conditions that mimic the environment inside a tuberculosis granuloma, such as low oxygen (hypoxia) and acidic pH. nih.govfrontiersin.org This is a desirable characteristic, as few anti-TB drugs are fully active under these conditions. nih.gov
Activity in Macrophages: The compound is effective against M.tb residing within macrophages, which is a crucial feature for an anti-TB drug. nih.gov It achieves high intracellular concentrations, a property that likely contributes to its efficacy against intracellular bacteria. nih.govnih.gov
Animal Models: Studies in mice have confirmed mefloquine's in vivo activity against Mycobacterium avium complex, a related pathogen, showing that it can kill bacteria in the lungs, liver, and spleen. nih.govnih.gov More recent studies have also shown its efficacy in a murine model of M.tb infection. nih.govmdpi.com
Synergistic Effects: Research indicates that mefloquine acts synergistically when combined with existing anti-TB drugs like isoniazid (B1672263) and pyrazinamide, as well as several fluoroquinolones. frontiersin.orgresearchgate.net This suggests its potential use in combination therapies to enhance treatment efficacy. frontiersin.org
The following table summarizes representative MIC values for Mefloquine against M. tuberculosis.
| M. tuberculosis Strain Type | MIC (µg/mL) | Reference |
|---|---|---|
| Multidrug-Resistant (MDR) | 4 - 8 | ersnet.org |
| "Fully Sensitive" | 4 - 16 | ersnet.org |
| Generic (Hypoxic/Acidic Conditions) | 8 | frontiersin.org |
| Macrolide-Resistant M. avium complex | 16 | nih.gov |
While research is promising, some reviews note that the MIC values for mefloquine are relatively high compared to standard TB drugs, and concerns about potential toxicity at effective dosages remain. nih.govamsterdamumc.nl Nevertheless, the unique characteristics of mefloquine, particularly its activity in acidic and hypoxic environments, continue to make it and its derivatives interesting subjects for anti-TB drug development. johnshopkins.edufrontiersin.org
Research into Antituberculosis Activity in In Vitro and Animal Models
Activity against Mycobacterium avium Complex
Mefloquine has demonstrated notable in vitro and in vivo activity against the Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria that can cause severe infections, particularly in immunocompromised individuals. nih.govmdpi.com Initial screenings identified mefloquine as having minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/ml for several MAC strains. nih.govnih.gov Further studies established a consistent MIC of 16 µg/ml for both macrolide-susceptible and macrolide-resistant strains of MAC. nih.govnih.gov
The intracellular activity of mefloquine has also been evaluated in U937 macrophage monolayers infected with different MAC serovars. nih.gov In these experiments, mefloquine exhibited significant growth inhibition of intracellular MAC at concentrations of 10 µg/ml and higher. nih.gov The mechanism of action is believed to involve the inhibition of the mycolic acid transporter MmpL3. mdpi.com
Combination studies have shown that mefloquine's efficacy can be enhanced when used with other antimicrobial agents. A synergistic effect was observed when mefloquine was combined with ethambutol (B1671381), resulting in significantly greater activity in the liver, spleen, and blood of infected mice compared to either drug alone. nih.gov This combination was also found to be bactericidal against M. avium. nih.gov
Table 1: In Vitro Activity of Mefloquine against Mycobacterium avium Complex (MAC)
| Test System | MAC Strains | Mefloquine Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| BACTEC System | 5 strains | 8 to 16 µg/ml | Minimum Inhibitory Concentration (MIC) | nih.govnih.gov |
| Broth Microdilution | 30 strains (24 macrolide-susceptible, 6 macrolide-resistant) | 16 µg/ml | Minimum Inhibitory Concentration (MIC) | nih.govnih.gov |
| Infected U937 Macrophages | Strains 101, 100, 109 | ≥ 10 µg/ml | Significant growth inhibition | nih.gov |
Activity under Hypoxic and Acidic Conditions
The environments within which mycobacteria reside in the host, such as in granulomas, are often characterized by hypoxia (low oxygen) and acidic pH. nih.govnih.gov Research has shown that mefloquine retains its bactericidal activity against mycobacteria under these challenging conditions. mdpi.comnih.gov Studies on Mycobacterium tuberculosis, a related pathogen, have demonstrated that mefloquine is active under both low oxygen tension and acidic environments. nih.gov The minimum inhibitory concentration (MIC) for mefloquine against M. tuberculosis was found to be 8 µg/mL under both hypoxic and acidic (pH 6.8) conditions. nih.gov This is a significant finding, as many standard antibiotics lose their efficacy in such environments. nih.gov The ability of mefloquine to function in anaerobic conditions suggests that its target is likely not involved in the bacterial replication machinery, which is often inhibited by other antibiotics. nih.gov
Investigation of Antiviral Potential (e.g., SARS-CoV-2, Zika virus)
In the search for treatments for emerging viral diseases, mefloquine has been investigated for its antiviral properties, particularly against SARS-CoV-2 and the Zika virus.
SARS-CoV-2: Several in vitro studies have identified mefloquine as a potent inhibitor of SARS-CoV-2. nih.govwikipedia.org It has demonstrated higher anti-SARS-CoV-2 activity than hydroxychloroquine in various cell lines, including VeroE6/TMPRSS2 and Calu-3 cells. nih.govfrontiersin.org The mechanism of action appears to be the inhibition of viral entry into the host cell, specifically at a stage after the virus attaches to the cell surface. nih.govwikipedia.orgnih.gov Time-of-addition analyses have confirmed that mefloquine is most effective when applied during the viral entry phase. nih.gov
Table 2: In Vitro Anti-SARS-CoV-2 Activity of Mefloquine
| Cell Line | IC50 | IC90 | IC99 | Reference |
|---|---|---|---|---|
| VeroE6/TMPRSS2 | 1.28 µM | 2.31 µM | 4.39 µM | nih.gov |
| Calu-3 | 1.2 µM | 5.3 µM | - | frontiersin.orgresearchgate.net |
Zika virus: Mefloquine has also been identified as a strong inhibitor of Zika virus infectivity in vitro. researchgate.net In screens of FDA-approved drugs, mefloquine demonstrated significant antiviral effects in primary human fetal cells. researchgate.net It is noteworthy that mefloquine is known to cross the placenta, which could be a critical factor in treating Zika virus infections during pregnancy to protect the fetus. researchgate.net However, the effective in vitro concentrations were noted to be higher than the maximum plasma concentrations typically observed in humans, indicating that further research is needed to determine its clinical applicability for this indication. researchgate.net
Preclinical In Vivo Efficacy Studies in Animal Models (e.g., rodent malaria models, MAC infection models)
The efficacy of mefloquine has been evaluated in various animal models to assess its therapeutic potential for different infectious diseases.
Mycobacterium avium Complex Infection Models: In a beige mouse model of disseminated MAC infection, mefloquine demonstrated significant in vivo activity. nih.gov Treatment with mefloquine resulted in a significant reduction of bacterial load in the liver and spleen. nih.gov For instance, a dosage of 40 mg/kg administered daily showed borderline bactericidal activity. nih.gov Combination therapy has also been explored in murine models. When mefloquine was administered with ethambutol, the combination was more effective at reducing bacterial counts in the liver, spleen, and blood than either drug used alone. nih.gov
More recent studies using an aerosol model of M. avium infection in BALB/c mice, which mimics human pulmonary disease, have compared mefloquine-based regimens with the standard of care (a combination of clarithromycin, ethambutol, and rifampicin). mdpi.comdrugbank.comva.gov In these studies, a combination of clarithromycin, ethambutol, and mefloquine was found to be as effective as the standard rifampicin-containing regimen in reducing the bacterial load in the lungs. mdpi.comva.gov These findings suggest that mefloquine could potentially replace rifampicin in the treatment of MAC pulmonary disease. mdpi.comdrugbank.com
Table 3: Efficacy of Mefloquine in a Murine Aerosol Model of M. avium Infection (3 Months Post-Treatment)
| Treatment Group | Mean Log10 CFU in Lungs (± SD) | Reference |
|---|---|---|
| Clarithromycin-Ethambutol-(+)-EMQ* | 4.43 ± 0.26 | mdpi.comva.gov |
| Clarithromycin-Ethambutol-MFQ** | 4.70 ± 0.21 | mdpi.comva.gov |
| Clarithromycin-Ethambutol-(-)-EMQ* | 4.82 ± 0.18 | mdpi.comva.gov |
| Rifampicin-Clarithromycin-Ethambutol (Standard of Care) | 4.83 ± 0.37 | mdpi.comva.gov |
\ (+)-EMQ and (-)-EMQ are enantiomers of mefloquine.* \ MFQ is racemic mefloquine.*
Rodent Malaria Models: Mefloquine's efficacy has been extensively studied in rodent models of malaria, such as those using Plasmodium chabaudi or Plasmodium berghei. In mice infected with P. berghei, mefloquine was shown to be active with a 50% inhibitory concentration (IC50) of 2.5 mg/kg. Studies have also demonstrated that the antimalarial activity of mefloquine can be enhanced when combined with other compounds. For example, its activity was improved by ciprofloxacin in a P. berghei infection model in mice. These preclinical models are crucial for optimizing drug combinations and understanding how factors such as host immunity can influence treatment outcomes.
Future Directions in Mefloquine Hydrochloride Research
Elucidation of Remaining Unknown Molecular Mechanisms
Future research on Mefloquine (B1676156) Hydrochloride will continue to delve into its complex molecular interactions, moving beyond its primary antimalarial target. While it is now understood that mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis, the full spectrum of its activity remains to be clarified. pharmaceutical-journal.comnih.gov High-resolution imaging techniques, such as cryo-electron microscopy, have been instrumental in mapping the mefloquine binding site on the ribosome, and future studies will likely use this structural information to explore the nuances of this interaction. pharmaceutical-journal.comnih.gov
Beyond its effect on the ribosome, the molecular basis for mefloquine's activity against other pathogens and its off-target effects in host cells are key areas of investigation. In parasites like Echinococcus multilocularis, research has pointed towards different potential targets, including enolase and ferritin, and pathways related to energy metabolism and cellular transport. nih.govnih.gov Further investigation is required to validate these targets and understand their role in the parasite's demise. nih.gov
Additionally, the mechanisms underlying mefloquine's known neurotoxicity are a critical area for non-clinical research. In vitro and in silico studies suggest that mefloquine can impact cellular bioenergetics by depleting ATP and inducing reactive oxygen species (ROS). nih.gov It may also act as a dual cholinesterase inhibitor, with a notable affinity for butyrylcholinesterase (BuChE). nih.gov Other research has pointed to its ability to act as a partial agonist at serotonin (B10506) receptors and inhibit the serotonin transporter, which may contribute to its neurological effects. wikipedia.org Another hypothesis suggests that mefloquine's adverse effects could stem from hepatocellular injury and a subsequent disruption of retinoid (Vitamin A) metabolism, leading to a state of endogenous hypervitaminosis A. nih.gov Future research must aim to untangle these multiple potential mechanisms to build a complete molecular profile of the compound.
Advanced Studies in Resistance Reversal Strategies
The primary mechanism of resistance to mefloquine in P. falciparum involves increased efflux of the drug from the parasite's cytoplasm, a process mediated by the transporter Pgh-1, which is encoded by the Pfmdr1 gene. nih.gov A major avenue of future research is therefore the development of strategies to counteract this resistance. This involves the discovery and characterization of "chemosensitizers" or "resistance reversal agents" that can restore the efficacy of mefloquine. researchgate.netjmbfs.org
Studies have identified compounds that can sensitize resistant parasites to mefloquine. For example, the nonylphenolethoxylate NP30 was shown to reverse mefloquine resistance in P. falciparum through a mechanism phenotypically distinct from that of the well-known reversal agent verapamil. nih.gov Other natural compounds, such as the monoindole alkaloids icajine (B1227457) and isoretuline, have also been identified as potential resistance modulators. researchgate.net
Future work in this area will focus on:
High-throughput screening to identify novel and more potent chemosensitizers from diverse chemical libraries.
Combination studies to determine if using multiple reversal agents at lower concentrations can be more effective and less toxic than a single agent at a high concentration, a strategy that has been proposed for other antimalarials. nih.gov
Mechanism-based design of reversal agents that specifically target the structure and function of the Pgh-1 transporter.
Genetic analysis of resistant parasite strains to identify new mutations or resistance pathways that could be targeted. nih.gov
Development of Next-Generation Mefloquine-Based Research Tools
The mefloquine scaffold serves as a valuable starting point for the development of new chemical probes and potential therapeutic agents. The detailed structural understanding of how mefloquine binds to the parasite ribosome has opened the door to structure-guided drug design. nih.gov Researchers have already demonstrated that modifying the piperidine (B6355638) group on the mefloquine molecule can enhance its parasiticidal effect, confirming the potential of this approach. nih.gov
Future development of next-generation tools will likely proceed along several paths:
Synthesis of Derivatives: Chemical modifications at various points on the mefloquine molecule, including the creation of esters, ketones, and (thio)urea derivatives, are being explored to alter its physicochemical properties and biological activity. nih.govmdpi.com
Hybrid Molecules: Combining the mefloquine scaffold with other active pharmacophores is a promising strategy. mdpi.com For instance, a mefloquine-artesunate hybrid salt (MEFAS) has been shown to be a potent blood schizonticide that can also block the infectivity of P. falciparum gametocytes. mdpi.com
Novel Formulations: The synthesis of novel organic salts of mefloquine has been investigated to improve properties like aqueous solubility and permeability. nih.gov This could lead to research tools with better bioavailability for in vitro and in vivo studies, such as those targeting Mycobacterium tuberculosis. nih.gov
Broad-Spectrum Scaffolds: Mefloquine derivatives have shown significant antifungal activity, in some cases being up to 64-fold more active than the parent compound against pathogens like Candida spp. and A. fumigatus. nih.gov Future research will focus on optimizing this scaffold to create broad-spectrum antimicrobial research compounds. nih.govfrontiersin.org
Exploration of Novel Synergistic Combinations in In Vitro and Animal Models
Combining mefloquine with other compounds to achieve synergistic effects is a key area of ongoing and future research. This strategy aims to enhance efficacy, overcome resistance, and broaden the spectrum of activity. mdpi.com Studies have already identified a number of successful combinations across different disease models.
For example, a significant synergistic effect was observed when mefloquine was combined with praziquantel (B144689) to treat Schistosoma mansoni infections in a mouse model, particularly when the drugs were administered simultaneously or with mefloquine given first. nih.gov In the realm of bacteriology, the combination of mefloquine and the compound AS101 demonstrated synergy against carbapenem-resistant Pseudomonas aeruginosa, both in vitro and in a murine infection model. nih.gov This combination was found to disrupt the bacterial cell wall and inhibit biofilm formation. nih.gov Other research has noted synergy between mefloquine and isoniazid (B1672263) against tuberculosis, and between mefloquine and proguanil (B194036) against malaria. nih.govresearchgate.net
Future explorations will likely involve large-scale screening of compound libraries to identify new synergistic partners for mefloquine. researchgate.net A screen for compounds that work with mefloquine to target acute myeloid leukemia (AML) cells has already identified 18 potential candidates. researchgate.net Animal model studies will be critical for validating these in vitro findings and understanding the combined effect on a whole-organism level. malariaworld.orgmdpi.com
Table 1: Examples of Synergistic Combinations with Mefloquine in Research Models
| Combination Partner | Target Organism/Cell Line | Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Praziquantel | Schistosoma mansoni | In Vitro & Mouse Model | Synergistic reduction in worm burden | nih.gov |
| AS101 | Carbapenem-Resistant P. aeruginosa | In Vitro & Mouse Model | Synergistic antibacterial activity; biofilm inhibition | nih.gov |
| Isoniazid | Mycobacterium tuberculosis | In Vitro | Synergistic activity | nih.gov |
| Proguanil | Plasmodium falciparum | In Vitro | Synergistic antimalarial activity | researchgate.net |
| Methylene Blue | Plasmodium berghei | Mouse Model | Partial protection from cerebral malaria | mdpi.com |
| 18 Validated Compounds | Acute Myeloid Leukemia (AML) Cells | In Vitro | Synergistic cytotoxicity | researchgate.net |
Application of Advanced Computational and In Silico Methodologies
Computational and in silico approaches are becoming indispensable for accelerating research into mefloquine and its derivatives. These methods offer a rapid and cost-effective way to predict compound behavior, guide experimental design, and provide insights into molecular interactions.
In silico modeling has already been successfully applied to investigate mefloquine's off-target effects, such as predicting its binding to cholinesterases to explain potential neurotoxic mechanisms. nih.gov The validation of these computational predictions with subsequent in vitro enzymatic assays highlights the power of this integrated approach. nih.gov Furthermore, advanced structural biology techniques that rely heavily on computation, like cryo-electron microscopy, have been pivotal in resolving the high-resolution structure of mefloquine bound to its ribosomal target, providing a blueprint for structure-guided drug design. nih.gov
Future research will increasingly rely on a diverse array of computational tools:
Molecular Docking and Dynamics: To simulate the binding of new mefloquine derivatives to the parasite ribosome or other targets, predicting binding affinity and stability.
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of mefloquine analogs with their biological activity, enabling the prediction of potency for novel, unsynthesized compounds.
Pharmacophore Modeling and Virtual Screening: To identify novel scaffolds or compounds from large databases that could mimic mefloquine's binding mode or act as resistance reversers.
Machine Learning and AI: To analyze complex datasets from screening assays and predict synergistic drug combinations or potential off-target effects.
Non-Clinical Investigations into the Environmental Impact and Degradation Pathways
Understanding the environmental fate of Mefloquine Hydrochloride is a crucial area for future non-clinical research. Studies on its degradation pathways are the first step in assessing its potential environmental impact. Research has shown that mefloquine undergoes photodegradation, a process that is more effective at a higher pH. nih.gov
The primary mechanism of its breakdown in methanol (B129727) involves the cleavage of the C-11–C-12 bond, which is initiated by the formation of a carbon 11-centered benzyl-type radical. nih.gov This leads to the formation of defined degradation products. While mefloquine itself appears relatively stable in aqueous solutions under certain test conditions, its potential to break down into other chemical entities when exposed to light warrants further investigation. nih.govnih.gov
Future research in this domain should focus on:
Comprehensive Degradation Studies: Characterizing the full range of degradation products under various environmental conditions (e.g., different pH levels, temperatures, presence of microbes).
Ecotoxicology Assessment: Investigating the toxicity of both the parent mefloquine compound and its principal degradation products on non-target aquatic and terrestrial organisms.
Environmental Persistence: Determining the half-life of mefloquine and its byproducts in different environmental compartments, such as soil and water, to understand how long they may persist after entering the environment.
Analytical Method Development: Creating and validating sensitive analytical methods to detect and quantify trace amounts of mefloquine and its degradation products in environmental samples.
Table 2: Identified Photodegradation Products of Mefloquine in Methanol
| Degradation Product | Precursor Reaction | Yield | Reference |
|---|---|---|---|
| Carboxymefloquine methyl ester | Cleavage of the C-11–C-12 bond | 55% | nih.gov |
| Benzyl (B1604629) alcohol corresponding to mefloquine | Cleavage of the C-11–C-12 bond | Small quantity | nih.gov |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Mefloquine Hydrochloride (d10 Major)?
- Methodological Answer : Mefloquine Hydrochloride can be identified and quantified using:
- Thin-Layer Chromatography (TLC) : To detect impurities and residual solvents. A mobile phase of methanol:ammonia (9:1) is typically used, with UV visualization at 254 nm .
- UV-Spectrophotometry : Absorbance measurements at 285 nm (for atovaquone co-formulations) or 223 nm (standalone) provide rapid quantification. Validation requires adherence to ICH guidelines for linearity (1–30 µg/mL) and precision (RSD < 2%) .
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) enable separation of related substances, with detection at 220 nm .
- Infrared Spectroscopy (IR) : Potassium chloride pellet methods confirm structural integrity by matching peaks (e.g., C-F stretching at 1,150 cm⁻¹) to reference spectra .
Table 1 : Comparison of Analytical Methods
| Method | Sensitivity (LOD) | Key Applications | Limitations |
|---|---|---|---|
| TLC | 0.1% impurities | Impurity profiling | Semi-quantitative |
| UV | 0.5 µg/mL | Routine quantification | Interference from excipients |
| HPLC | 0.01% impurities | Related substance analysis | High solvent consumption |
Q. What safety protocols are critical when handling Mefloquine Hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling due to H302 toxicity (harmful if swallowed) .
- Decontamination : Spills should be neutralized with 5% sodium bicarbonate and disposed of as hazardous waste (OSHA HCS standards). Avoid aqueous solutions in open containers to prevent hydrolysis .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Stability studies indicate degradation >5% after 6 months at 25°C .
Q. How does solubility impact experimental design with Mefloquine Hydrochloride?
- Methodological Answer : Mefloquine Hydrochloride is lipophilic (logP = 3.8) and dissolves in DMSO (38 mg/mL), methanol, and ethanol, but is poorly water-soluble (<0.1 mg/mL). For in vitro studies:
- Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).
- Use surfactants (e.g., 0.1% Tween-80) for aqueous dispersion in cell culture media .
- Validate solubility using shake-flask methods with HPLC quantification to avoid precipitation artifacts .
Advanced Research Questions
Q. What mechanistic insights explain Mefloquine Hydrochloride's antiviral activity against EV71 and CVB3?
- Methodological Answer :
- In Vitro Protocols :
- Cell Lines : RD (rhabdomyosarcoma) and Hep2 (laryngeal carcinoma) cells infected with EV71/CVB3.
- Dosing : 12.5 µM Mefloquine Hydrochloride inhibits 90% cytopathic effect (CPE) by blocking viral entry (pre-attachment phase) and reducing progeny virus yield by 2–3 log units .
- Endpoints : Measure viral RNA via RT-qPCR (e.g., EV71 VP1 gene) and mitochondrial membrane potential (ΔΨm) using JC-1 dye to assess apoptosis modulation .
- Mechanism : Acts via KvQT1/minK potassium channel antagonism (IC50 = 1 µM) and gap junction (Cx36/Cx50) inhibition, disrupting intracellular signaling in infected cells .
Q. How can researchers optimize formulations to mask Mefloquine Hydrochloride's bitter taste while maintaining bioavailability?
- Methodological Answer :
- Coacervation Microparticles :
- Use Eudragit E (10% w/v) as a pH-sensitive polymer.
- Optimize drug:polymer ratio (1:3) via 3² factorial design to reduce dissolution at salivary pH (6.8) while enhancing release at gastric pH (1.2) .
- Characterization :
- FT-IR confirms drug-polymer interactions (e.g., C=O stretching shifts).
- Gustatory testing (human panel) reduces bitterness score from 3+ (pure drug) to 0 .
Q. What challenges exist in demonstrating bioequivalence for Mefloquine Hydrochloride formulations?
- Methodological Answer :
- Biopharmaceutical Limitations :
- Low solubility (BCS Class IV) and lack of permeability data complicate Biopharmaceutics Classification System (BCS) categorization .
- Excipient interactions (e.g., with magnesium stearate) alter dissolution profiles, requiring in vivo studies for SUPAC Level 3 changes .
- Analytical Strategies :
- Use biphasic dissolution testing (USP Apparatus II + dialysis membrane) to simulate gastrointestinal transit.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption variability .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
